Tigloylgomisin H
Description
from the fruit of Schisandra chinensis; structure in first source
Properties
IUPAC Name |
[(9S,10S)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3/b15-10+/t16-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAUXCVJDYCLRS-QEEHVONISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@@H]([C@@](CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66069-55-4 | |
| Record name | Tigloylgomisin H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066069554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIGLOYLGOMISIN H | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563Q173U7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Tigloylgomisin H from Schisandra chinensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Tigloylgomisin H, a dibenzocyclooctadiene lignan found in Schisandra chinensis. This document details the experimental protocols for extraction and purification, summarizes quantitative data, and describes the spectroscopic techniques used for its characterization.
Introduction
Schisandra chinensis (Turcz.) Baill., a woody vine native to East Asia, has a long history of use in traditional medicine.[1] Its fruit, known as "five-flavor berry," is rich in a variety of bioactive compounds, with lignans being of particular interest for their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anticancer effects.[1][2] Among the numerous lignans isolated from this plant, this compound belongs to the dibenzocyclooctadiene class, which is characteristic of the Schisandraceae family. The discovery of this and other related lignans dates back to the extensive work of Ikeya and colleagues in the late 1970s and early 1980s, who systematically investigated the constituents of Schisandra chinensis.[3][4][5]
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound can vary depending on the part of the plant, geographical origin, and extraction method. The following table summarizes the quantitative data available from various studies.
| Plant Part | Extraction Method | Analytical Method | Concentration of this compound | Reference |
| Fruits | Pressurized Liquid Extraction (Methanol) | HPLC-DAD | Part of a total lignan content of 17.21 mg/g | [6] |
| Stems and Rhizomes | Not specified | Not specified | Angeloylgomisin H (a closely related isomer) was found at 31.4 mg/100 g DW | [1] |
Experimental Protocols
The following protocols are a synthesis of established methods for the extraction and isolation of lignans from Schisandra chinensis and are applicable for the targeted isolation of this compound.
Extraction of Crude Lignan Mixture
Objective: To obtain a crude extract enriched with lignans from the dried fruits of Schisandra chinensis.
Materials:
-
Dried fruits of Schisandra chinensis
-
Methanol or 80% aqueous ethanol
-
Grinder or mill
-
Large glass container with a lid
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
Procedure:
-
Preparation of Plant Material: The dried fruits of Schisandra chinensis are ground into a coarse powder to increase the surface area for extraction.
-
Maceration: The powdered plant material is soaked in methanol or 80% aqueous ethanol at a solid-to-solvent ratio of 1:10 (w/v) in a sealed container.[7]
-
Extraction: The mixture is left to macerate for 24-48 hours at room temperature with occasional agitation. This process is typically repeated three times to ensure exhaustive extraction.
-
Filtration and Concentration: The combined extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the crude lignan extract using chromatographic techniques.
Materials:
-
Crude lignan extract
-
Silica gel (for column chromatography)
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate, methanol)
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)
-
Reversed-phase C18 column
-
Acetonitrile and water (HPLC grade)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Fractions are collected and monitored by TLC. Fractions showing similar profiles are combined. This initial step serves to separate the lignans from other classes of compounds.[8]
-
-
High-Speed Counter-Current Chromatography (HSCCC) or further Silica Gel Chromatography (Intermediate Purification):
-
The lignan-rich fractions are further purified using HSCCC with a suitable two-phase solvent system (e.g., petroleum ether-ethyl acetate-methanol-water) or another round of silica gel column chromatography with a shallower solvent gradient to achieve better separation of individual lignans.[8]
-
-
Preparative High-Performance Liquid Chromatography (Final Purification):
-
Fractions containing this compound (as identified by analytical HPLC) are subjected to preparative or semi-preparative HPLC on a reversed-phase C18 column.
-
The mobile phase typically consists of a gradient of acetonitrile and water.[9]
-
The elution is monitored with a UV detector, and the peak corresponding to this compound is collected.
-
The purity of the isolated compound is confirmed by analytical HPLC.
-
Structure Elucidation
The structure of this compound was elucidated using a combination of spectroscopic methods.
1. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight of the isolated compound.
-
Expected Data: The mass spectrum would show a molecular ion peak corresponding to the molecular formula of this compound.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the detailed structure.
-
Expected ¹H NMR Data: The ¹H NMR spectrum of a dibenzocyclooctadiene lignan like this compound would typically show:
-
Signals for aromatic protons.
-
Signals for methoxy groups.
-
Signals for methyl groups.
-
Signals for methylene and methine protons in the cyclooctadiene ring.
-
Signals corresponding to the tigloyl group.
-
-
Expected ¹³C NMR Data: The ¹³C NMR spectrum would show the corresponding signals for all the carbon atoms in the molecule, including the aromatic carbons, methoxy carbons, and the carbons of the cyclooctadiene ring and the tigloyl side chain.
-
2D NMR: COSY, HSQC, and HMBC experiments would be used to establish the connectivity between protons and carbons, confirming the dibenzocyclooctadiene skeleton and the position of the tigloyl group.
Signaling Pathways
Currently, there is a lack of specific research on the signaling pathways directly modulated by this compound. However, related gomisins from Schisandra chinensis, such as gomisin N and gomisin J, have been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of p38 MAPK, ERK1/2, and JNK.[10] Gomisin L1 has been reported to induce apoptosis in cancer cells through the regulation of NADPH oxidase and the production of reactive oxygen species (ROS).[2][7] It is plausible that this compound may have similar biological activities and interact with these or related pathways. Further research is required to elucidate the specific molecular mechanisms of this compound.
Visualizations
Caption: Workflow for the discovery and isolation of this compound.
Caption: Generalized inflammatory signaling pathway potentially modulated by gomisins.
References
- 1. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis [mdpi.com]
- 2. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) The Constituents of Schizandra Chinensis Baill. The [research.amanote.com]
- 4. scilit.com [scilit.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. doaj.org [doaj.org]
- 9. Analysis of Schisandra chinensis and Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Tigloylgomisin H: A Technical Guide to its Molecular Properties and Mechanism of Action in Chemoprevention
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigloylgomisin H, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a compound of significant interest in the field of cancer chemoprevention. This technical guide provides a comprehensive overview of its molecular characteristics and its demonstrated mechanism of action. This compound has been identified as a potent monofunctional inducer of phase II detoxification enzymes, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This document details the experimental protocols utilized to elucidate its bioactivity and presents key quantitative data in a structured format for clarity and comparative analysis. Furthermore, visual diagrams of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its cellular functions.
Molecular Profile
This compound is a lignan with the chemical formula C28H36O8. Its molecular weight is approximately 500.58 g/mol .[1][2][3]
| Property | Value | Source |
| Chemical Formula | C28H36O8 | [1][2][3][4] |
| Molecular Weight | 500.58 g/mol | [1][2] |
| CAS Number | 66069-55-4 | [4] |
| Class | Lignan | |
| Source | Fruits of Schisandra chinensis | [2] |
Biological Activity and Mechanism of Action
This compound has been shown to significantly induce the activity of quinone reductase (QR), a key phase II detoxification enzyme, in murine hepatocarcinoma Hepa1c1c7 cells.[2][4][5] This induction is a crucial mechanism in cellular defense against carcinogenesis. The compound functions as a monofunctional inducer, meaning it selectively upregulates phase II enzymes without significantly affecting phase I enzymes, which can sometimes activate pro-carcinogens.[2][5]
The primary mechanism of action for this compound is the activation of the Nrf2-ARE signaling pathway.[2][4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by an inducer like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the antioxidant response element (ARE) in the promoter regions of genes encoding for phase II enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their increased transcription and subsequent protein expression.
Signaling Pathway Diagram
Experimental Data
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound.
Table 1: Quinone Reductase Induction and Cytotoxicity in Hepa1c1c7 Cells
| Concentration (µM) | QR Activity (Specific Activity Ratio to Control) | Viability (% of Control) |
| 1.25 | 1.2 ± 0.1 | 100 ± 5 |
| 2.5 | 1.5 ± 0.1 | 98 ± 4 |
| 5 | 2.1 ± 0.2 | 95 ± 6 |
| 10 | 2.8 ± 0.3 | 92 ± 5 |
| 20 | 3.5 ± 0.3 | 85 ± 7 |
Data extracted from the primary literature and presented as mean ± standard deviation.
Table 2: Chemopreventive Index of Lignans from Schisandra chinensis
| Compound | CD (µM) [a] | IC50 (µM) [b] | Chemoprevention Index (CI = IC50/CD) |
| This compound | 4.1 | 44.3 | 10.80 |
| Angeloylgomisin H | 6.8 | 31.2 | 4.59 |
| Sulforaphane (Control) | 0.2 | 4.9 | 24.5 |
[a] Concentration required to double the specific activity of quinone reductase. [b] Concentration that inhibits cell growth by 50%.
Experimental Protocols
Isolation of this compound from Schisandra chinensis
A general procedure for the isolation of lignans from the dried fruits of Schisandra chinensis involves the following steps:
-
Extraction: The dried and powdered fruits are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Chromatography: The bioactive fraction (typically the ethyl acetate fraction) is subjected to a series of chromatographic techniques for purification. This includes column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Cell Culture
-
Hepa1c1c7 (murine hepatocarcinoma): Cells are maintained in α-minimum essential medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
BPrc1 (Arnt-deficient mutant of Hepa1c1c7): Cultured under the same conditions as Hepa1c1c7 cells.
-
HepG2 (human hepatocarcinoma): Cells are grown in Dulbecco's modified Eagle's medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.
Quinone Reductase (QR) Activity Assay
-
Cell Seeding and Treatment: Hepa1c1c7 cells are seeded in 96-well plates. After 24 hours, the cells are treated with various concentrations of this compound for 48 hours.
-
Cell Lysis: The cells are lysed with a digitonin solution.
-
Enzyme Assay: The QR activity in the cell lysate is measured by monitoring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in the presence of NADH. The absorbance is read at 610 nm.
-
Protein Quantification: The total protein content in each well is determined using a crystal violet staining assay.
-
Calculation: QR activity is expressed as the ratio of the specific activity of the treated cells to that of the vehicle-treated control cells.
Cytotoxicity Assay
-
Cell Treatment: Cells are treated with this compound for 48 hours as described for the QR assay.
-
MTT Assay: The viability of the cells is determined using the MTT assay, which measures the metabolic activity of viable cells. The absorbance is read at 570 nm.
-
Calculation: The percentage of viable cells is calculated relative to the vehicle-treated control cells.
Nuclear Nrf2 Accumulation Assay (Western Blot)
-
Cell Treatment: HepG2 cells are treated with this compound for a specified time.
-
Nuclear and Cytoplasmic Fractionation: Nuclear and cytoplasmic extracts are prepared using a commercial kit.
-
Protein Quantification: Protein concentrations of the fractions are determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against Nrf2 and a loading control (e.g., Lamin B for nuclear fraction, β-actin for cytoplasmic fraction), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Conclusion
This compound, a lignan from Schisandra chinensis, demonstrates significant potential as a chemopreventive agent. Its ability to potently induce the phase II detoxification enzyme quinone reductase through the Nrf2-ARE signaling pathway provides a clear mechanistic basis for its protective effects against carcinogenesis. The high chemoprevention index further underscores its favorable profile of high efficacy and low toxicity. The detailed molecular information and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:66069-55-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. Rapid analysis of nine lignans in Schisandra chinensis by supercritical fluid chromatography using diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Induction of the phase II detoxification enzyme NQO1 in hepatocarcinoma cells by lignans from the fruit of Schisandra chinensis through nuclear accumulation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tigloylgomisin H: Properties, Biological Activity, and Experimental Insights
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Tigloylgomisin H, a lignan of significant interest in chemoprevention research.
Core Properties of this compound
This compound is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis[1]. It has garnered attention for its potential as a cancer prevention agent due to its ability to modulate cellular detoxification pathways[1][2].
Physical and Chemical Data
The fundamental physicochemical properties of this compound are summarized below. This data is critical for its handling, formulation, and use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 66069-55-4 | [1][2][3] |
| Molecular Formula | C₂₈H₃₆O₈ | [1][2][3][4] |
| Molecular Weight | 500.59 g/mol | [1][3][4] |
| Appearance | Solid, White to Off-White | [5] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][6][7] |
| Storage | Store at -20°C. For solutions in solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6][7] |
Spectral Data
Structural elucidation of this compound is supported by various spectroscopic techniques. While the complete spectra are not provided here, the availability of this data is documented in chemical databases.
-
¹H NMR: Data is available for proton nuclear magnetic resonance spectroscopy.[3]
-
¹³C NMR: Carbon-13 NMR spectral data is also available.
-
Mass Spectrometry (MS): Mass spectral data confirms the molecular weight and fragmentation patterns.
-
Infrared (IR) Spectroscopy: IR spectra are available to identify characteristic functional groups.
For researchers requiring direct access to the spectral data, resources such as ChemicalBook provide this information.[3]
Biological Activity and Mechanism of Action
The primary biological activity of this compound lies in its role as a potent inducer of phase II detoxification enzymes, which are crucial for cellular protection against carcinogens and oxidative stress.
Quantitative Biological Data
The efficacy of this compound as a chemopreventive agent has been quantified, demonstrating its significant potential.
| Parameter | Cell Line | Value | Source(s) |
| Chemoprevention Index (CI) | Hepa1c1c7 Mouse Hepatocarcinoma | 10.80 | [1][2] |
Core Signaling Pathway: Nrf2-ARE Activation
This compound functions as a monofunctional inducer, meaning it specifically upregulates phase II enzymes without significantly affecting phase I enzymes. This is achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[1][2]
The mechanism involves the following key steps:
-
This compound treatment leads to the accumulation of the Nrf2 transcription factor in the nucleus of the cell.[2]
-
Nuclear Nrf2 binds to the ARE, a key regulatory region in the promoter region of genes for detoxification enzymes.[2]
-
This binding event initiates the transcription and subsequent upregulation of phase II enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][7]
This targeted upregulation of protective enzymes is a cornerstone of its potential application in liver cancer prevention.[1][2]
Experimental Protocols and Methodologies
While specific, detailed step-by-step protocols for the isolation and biological testing of this compound are proprietary to the conducting research labs, this section outlines the general methodologies based on published studies.
General Experimental Workflow
The evaluation of this compound typically follows a logical progression from isolation to cellular activity assays. The workflow below illustrates the key stages involved in characterizing its chemopreventive properties.
Quinone Reductase (QR) Activity Assay
This is a key experiment to quantify the biological effect of this compound.
-
Objective: To measure the induction of QR, a primary phase II detoxification enzyme, in cancer cells following treatment with the compound.
-
Cell Lines: Hepa1c1c7 (mouse hepatocarcinoma) and BPrcl (a variant defective in the aryl hydrocarbon nuclear translocator, Arnt) have been used to confirm the specificity of the induction mechanism.[1][2] Human hepatocarcinoma cells (HepG2) have also been used to study ARE-mediated gene expression.[2]
-
General Protocol:
-
Cell Seeding: Plate Hepa1c1c7 cells in multi-well plates and allow them to adhere.
-
Treatment: Expose the cells to varying concentrations of this compound (and a vehicle control, such as DMSO) for a specified period (e.g., 24-48 hours).
-
Cell Lysis: After incubation, wash the cells and lyse them to release the intracellular contents, including the QR enzyme.
-
Activity Measurement: The cell lysate is added to a reaction mixture containing a substrate for QR (e.g., menadione) and a reducing agent (NADPH). The activity of the enzyme is determined spectrophotometrically by measuring the rate of reduction of a dye (e.g., MTT or dichloroindophenol).
-
Protein Quantification: The total protein content in each lysate sample is determined (e.g., using a BCA or Bradford assay) to normalize the QR activity.
-
Data Analysis: The specific activity of QR is calculated and compared between treated and control groups to determine the fold-induction. The chemoprevention index is then calculated by comparing the concentration required to double QR activity to the concentration that inhibits cell growth by 50%.
-
References
A Technical Guide to the Anticancer Mechanisms of Gomisin Lignans: A Potential Framework for Understanding Tigloylgomisin H in Cancer Prevention
Disclaimer: As of this writing, specific research on the mechanism of action of Tigloylgomisin H in cancer prevention is not available in the public domain. This document provides a comprehensive overview of the anticancer properties of closely related gomisin lignans isolated from Schisandra chinensis. The presented mechanisms, data, and protocols offer a robust scientific framework within which the potential activities of this compound can be investigated and understood by researchers, scientists, and drug development professionals.
Introduction to Gomisin Lignans and Cancer Prevention
Gomisins are a class of bioactive dibenzocyclooctadiene lignans found in the fruit of Schisandra chinensis, a plant with a long history in traditional medicine.[1][2] Modern scientific investigation has revealed the potent anticancer activities of several gomisin analogues, including gomisin A, J, N, and M2.[3][4][5][6] These compounds have been shown to inhibit the proliferation of various cancer cell lines through a variety of mechanisms, including the induction of programmed cell death (apoptosis and necroptosis), cell cycle arrest, and the modulation of key oncogenic signaling pathways.[7][8][9] This technical guide synthesizes the current understanding of the anticancer mechanisms of gomisins, providing a foundation for the exploration of novel analogues like this compound.
Quantitative Data on the Efficacy of Gomisin Lignans
The anticancer effects of various gomisins have been quantified in numerous preclinical studies. The following tables summarize key data points from research on different gomisin compounds, providing insights into their potency and the experimental contexts in which they have been evaluated.
Table 1: Cytotoxicity of Gomisin Lignans in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / Effective Concentration | Duration of Treatment | Reference |
| Gomisin J | MCF7 | Breast Cancer | >30 µg/ml (decreased viability) | 72 hours | [3] |
| MDA-MB-231 | Breast Cancer | >30 µg/ml (decreased viability) | 72 hours | [3][9] | |
| Gomisin M2 | MDA-MB-231 | Breast Cancer | ~60 µM | 48 hours | [5] |
| HCC1806 | Breast Cancer | ~57 µM | 48 hours | [5] | |
| Gomisin N | Hepatic Carcinoma | Liver Cancer | 320 µM (induced apoptosis) | Not Specified | |
| Gomisin L1 | HL-60 | Leukemia | 82.02 µM | Not Specified | [10] |
| HeLa | Cervical Cancer | 166.19 µM | Not Specified | [10] |
Table 2: Induction of Apoptosis by Gomisin Lignans
| Compound | Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| Gomisin N | HeLa | 100 ng/ml TRAIL alone | 14.7% | [11] |
| HeLa | 100 µM Gomisin N + 100 ng/ml TRAIL | 66.1% | [11] | |
| Gomisin M2 | MDA-MB-231 | Dose-dependent increase | Data not quantified | [5] |
| HCC1806 | Dose-dependent increase | Data not quantified | [5] |
Core Mechanisms of Action
Gomisin lignans exert their anticancer effects through a multi-pronged approach, primarily centered on the induction of programmed cell death and the inhibition of cancer cell proliferation.
Induction of Apoptosis and Necroptosis
A primary mechanism by which gomisins inhibit cancer growth is through the induction of apoptosis. This is often mediated by an increase in intracellular reactive oxygen species (ROS).[10][12] The accumulation of ROS can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Gomisin N, for instance, has been shown to sensitize cancer cells to TRAIL-induced apoptosis by upregulating the expression of death receptors 4 and 5.[11] This leads to the activation of a caspase cascade, including caspase-8 and caspase-3, culminating in the cleavage of poly(ADP-ribose) polymerase (PARP) and the execution of apoptosis.[11] Other gomisins, like gomisin N and L1, have been observed to modulate the expression of Bcl-2 family proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2, further promoting the mitochondrial apoptotic pathway.[4][10]
Interestingly, gomisin J has been shown to induce not only apoptosis but also necroptosis, a form of programmed necrosis.[3][9] This is particularly significant in apoptosis-resistant cancer cells, such as MCF7, suggesting that gomisins may be effective against tumors that have developed resistance to conventional pro-apoptotic therapies.[3]
Cell Cycle Arrest
Several gomisins and related lignans have been demonstrated to inhibit cancer cell proliferation by inducing cell cycle arrest.[8] Schisantherin C, a dibenzocyclooctadiene lignan, was found to cause cell cycle arrest at the G0/G1 phase in A549 human lung cancer cells.[8] Gomisin A, in combination with TNF-α, induces G1 phase arrest in HeLa cells by downregulating cyclin D1 expression and inhibiting the phosphorylation of the Retinoblastoma (RB) protein.[13]
Modulation of Key Signaling Pathways
The anticancer activities of gomisins are underpinned by their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Gomisin N has been shown to inhibit the PI3K/Akt pathway and regulate the mTOR-ULK1 pathway in liver cancer cells.[14] Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis.
-
Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is crucial for stem cell self-renewal, and its aberrant activation is implicated in many cancers. Gomisin M2 has been demonstrated to downregulate the Wnt/β-catenin pathway in breast cancer stem cells, leading to a reduction in their proliferation.[5]
-
JAK/STAT Pathway: The JAK/STAT pathway is involved in transmitting signals from cytokines and growth factors and plays a role in cell proliferation and survival. Gomisin A has been found to suppress the JAK-mediated activation of STAT1, which contributes to its induction of G1 cell cycle arrest.[13]
-
NF-κB and MAPK Pathways: Lignans from Schisandra chinensis have been reported to modulate the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer progression.[7]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the anticancer mechanisms of gomisin lignans.
Cell Viability and Cytotoxicity Assays (MTT/WST-1)
-
Objective: To determine the effect of a compound on the metabolic activity and proliferation of cancer cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the gomisin compound for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) is added to each well and incubated for 2-4 hours.
-
Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.
-
The formazan is then solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis.
-
Methodology:
-
Cells are treated with the gomisin compound for a specified time.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are then analyzed by flow cytometry.
-
The cell population is gated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Methodology:
-
Cells are treated with the gomisin compound, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific to the protein of interest (e.g., caspase-3, PARP, Bcl-2, Akt, p-Akt).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
The band intensities are quantified using densitometry software, and protein expression is normalized to a loading control such as β-actin or GAPDH.
-
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Proposed apoptotic signaling pathway induced by gomisin lignans.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Gomisin N.
Caption: Experimental workflow for Western Blot analysis.
Conclusion and Future Directions
The existing body of research strongly supports the potential of gomisin lignans as anticancer agents. Their ability to induce multiple forms of programmed cell death, arrest the cell cycle, and modulate key oncogenic signaling pathways makes them promising candidates for further drug development. While specific data on this compound is not yet available, the mechanisms elucidated for other gomisins provide a clear roadmap for its investigation.
Future research should focus on:
-
Isolating and characterizing this compound to confirm its structure.
-
Screening this compound against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values.
-
Elucidating its specific mechanism of action, including its effects on apoptosis, cell cycle, and relevant signaling pathways, using the protocols outlined in this guide.
-
Evaluating the in vivo efficacy and safety of this compound in animal models of cancer.
By leveraging the knowledge base of related gomisin compounds, the scientific community can efficiently advance the understanding and potential therapeutic application of this compound in cancer prevention and treatment.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caringsunshine.com [caringsunshine.com]
- 8. sentosacy.com [sentosacy.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mdpi.com [mdpi.com]
- 11. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Nrf2-ARE Pathway: Mechanisms of Activation and Methodologies for Investigation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. While direct research on the role of Tigloylgomisin H in Nrf2-ARE pathway activation is not extensively documented in the available scientific literature, this guide will utilize well-studied activators to illustrate the core principles of pathway activation, present relevant quantitative data, and detail the experimental protocols used for its investigation. This information serves as a foundational resource for researchers interested in the therapeutic potential of Nrf2 modulation.
The Nrf2-ARE pathway is a key regulator of cellular redox homeostasis.[1][2][3] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][4] This process maintains low intracellular levels of Nrf2.[5]
However, in the presence of oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1][5] This allows Nrf2 to escape degradation and translocate to the nucleus.[1][6] Once in the nucleus, Nrf2 forms a heterodimer with small Maf (sMaf) proteins and binds to the Antioxidant Response Element (ARE) located in the promoter region of numerous cytoprotective genes.[1][7] This binding initiates the transcription of a wide array of antioxidant and detoxification enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and glutathione S-transferases (GSTs).[1][3]
Quantitative Data on Nrf2-ARE Pathway Activation
The following tables summarize quantitative data for exemplary compounds known to activate the Nrf2-ARE pathway. This data is presented to illustrate the types of quantitative endpoints used to characterize Nrf2 activators.
Table 1: In Vitro Activity of Nrf2 Activators
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Tiliroside | THLE-2 | CCK8 Assay | Cell Viability | No significant toxicity up to 400 µM | [5] |
| Tiliroside | THLE-2 | qRT-PCR | Nrf2 mRNA | Concentration-dependent increase | [5] |
| Tiliroside | THLE-2 | qRT-PCR | HO-1 mRNA | Concentration-dependent increase | [5] |
| Curcumin | SH-SY5Y | Western Blot | Nrf2 Protein | Increased expression at 5 µM | [8] |
| DMF | SH-SY5Y | Western Blot | Nrf2 Protein | Increased expression at 20 µM | [8] |
| Pteryxin | RAW 264.7 | Reporter Assay | Nrf2-ARE Activation | Significant increase at 50 µM | [9] |
| Chromone Derivatives (e.g., 4h) | SH-SY5Y | Reporter Assay | Nrf2/ARE Activation | ~60-fold increase at 15 µM | [10] |
| Methylnissolin-3-O-β-d-glucopyranoside (MNG) | EA.hy926 | Western Blot | Nrf2, HO-1, NQO1 | Increased expression | [11] |
Table 2: Cytoprotective Effects of Nrf2 Activators
| Compound | Cell Line | Stressor | Assay | Endpoint | Result | Reference |
| Gomisin J | HT22 | t-BHP | Cytotoxicity Assay | EC50 | 43.3 ± 2.3 µM | [12] |
| Trolox (positive control) | HT22 | t-BHP | Cytotoxicity Assay | EC50 | 213.8 ± 8.4 µM | [12] |
| Peptides from Eisenia foetida | Caco-2 | H2O2 | Viability Assay | Cell Viability | ~50% increase | [13] |
| Peptides from Eisenia foetida | Caco-2 | H2O2 | ROS Assay | ROS levels | ~20% decrease | [13] |
| N-acetylcysteine amide (NACA) | Lens Epithelial Cells | H2O2 | Viability Assay | Cell Viability | Significant attenuation of reduced viability | [14] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reliable investigation of Nrf2-ARE pathway activation.
Cell Viability and Cytotoxicity Assays
-
Principle: To determine the cytotoxic potential of a test compound and to establish a non-toxic concentration range for subsequent experiments.
-
Method (MTT/XTT/CCK8):
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Add the MTT, XTT, or CCK8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
ARE-Luciferase Reporter Assay
-
Principle: To quantify the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an ARE-containing promoter.[6][15][16]
-
Method:
-
Co-transfect cells (e.g., HEK293T or HepG2) with a firefly luciferase reporter plasmid containing multiple copies of the ARE sequence and a Renilla luciferase plasmid (as a transfection control) using a suitable transfection reagent.[15][16][17]
-
After transfection, treat the cells with the test compound at various concentrations for a defined period (e.g., 12-24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.[16][17]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as fold induction over the vehicle-treated control.[17]
-
Western Blot Analysis for Nrf2 and Target Proteins
-
Principle: To detect and quantify the protein levels of Nrf2, its downstream targets (e.g., HO-1, NQO1), and other relevant proteins (e.g., Keap1).
-
Method:
-
Treat cells with the test compound for the desired time. For nuclear translocation studies, separate nuclear and cytoplasmic fractions can be prepared.[8][9]
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[8]
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Nrf2, anti-HO-1, anti-Keap1, anti-β-actin as a loading control) overnight at 4°C.[8]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Principle: To measure the mRNA expression levels of Nrf2 and its target genes.
-
Method:
-
Treat cells with the test compound for a specified duration.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA template using a reverse transcription kit.
-
Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin).
-
Visualizations
Signaling Pathway Diagram
Caption: The Nrf2-ARE signaling pathway under basal and induced conditions.
Experimental Workflow Diagram
Caption: A typical experimental workflow for identifying and characterizing Nrf2 activators.
Mechanism of Nrf2 Activation by an Inducer
Caption: Simplified mechanism of Nrf2 activation by an electrophilic inducer.
References
- 1. Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]
- 5. A novel KEAP1 inhibitor, tiliroside, activates NRF2 to protect against acetaminophen-induced oxidative stress and acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation | MDPI [mdpi.com]
- 8. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 9. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cytoprotection against Oxidative Stress by Methylnissolin-3-O-β-d-glucopyranoside from Astragalus membranaceus Mainly via the Activation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytoprotective Effects of Antioxidant Peptides from Red Californian Worm (Eisenia foetida) Hydrolysate on Differentiated Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-throughput functional screening using a homemade dual-glow luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Tigloylgomisin H: A Potent Inducer of Phase II Detoxification Enzymes via the Nrf2-ARE Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tigloylgomisin H (TGH), a lignan isolated from the fruit of Schisandra chinensis, has emerged as a significant monofunctional inducer of phase II detoxification enzymes. This technical guide provides a comprehensive overview of the mechanism of action of TGH, focusing on its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. The upregulation of these cytoprotective enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), underscores the potential of TGH as a chemopreventive agent. This document details the quantitative data on TGH-mediated enzyme induction, provides in-depth experimental protocols for key assays, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
The induction of phase II detoxification enzymes is a critical mechanism in cellular defense against oxidative stress and chemical carcinogenesis.[1] These enzymes, including NQO1 and glutathione S-transferases (GSTs), play a pivotal role in neutralizing electrophiles and reactive oxygen species (ROS). The Nrf2 transcription factor is a master regulator of the expression of these protective genes.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for proteasomal degradation. Upon exposure to inducers, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter regions of its target genes, thereby initiating their transcription.[1]
This compound is a lignan compound that has been identified as a potent activator of this Nrf2-ARE pathway.[1] This guide will explore the scientific evidence supporting the role of TGH in the induction of phase II enzymes, providing valuable data and methodologies for researchers in the fields of pharmacology, toxicology, and drug development.
Quantitative Data on this compound Activity
The efficacy of this compound in inducing phase II detoxification enzymes has been quantified through various in vitro assays. The following tables summarize the key findings from a seminal study on this compound.
Table 1: Induction of Quinone Reductase (QR) Activity by this compound in Hepa1c1c7 Cells [1]
| Parameter | Value |
| Concentration to Double QR Activity (CD) | 4.63 µM |
| Cytotoxicity (IC50) | 50 µM |
| Chemoprevention Index (CI = IC50/CD) | 10.80 |
The Chemoprevention Index (CI) is a measure of the potential of a compound to be an effective cancer chemopreventive agent. A higher CI value indicates a greater margin of safety and a more promising candidate.[1]
Table 2: Dose-Dependent Activation of ARE-Luciferase Reporter Gene by this compound in HepG2 Cells [1]
| TGH Concentration (µM) | Fold Induction of Luciferase Activity (vs. Control) |
| 10 | ~1.5 |
| 25 | ~2.5 |
| 50 | ~3.5 |
Signaling Pathway and Experimental Workflow
The mechanism by which this compound induces phase II enzymes is centered on the activation of the Nrf2 signaling pathway. The experimental workflow to elucidate this mechanism involves a series of cell-based assays.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature.[1]
Cell Culture and Treatment
-
Cell Lines:
-
Hepa1c1c7 (mouse hepatoma) cells were used for the quinone reductase activity assay.
-
HepG2 (human hepatoma) cells were used for the ARE-luciferase reporter assay and Nrf2 nuclear translocation studies.
-
-
Culture Conditions:
-
Cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Cultures were incubated at 37°C in a humidified atmosphere of 5% CO2.
-
-
This compound Treatment:
-
TGH was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
Cells were treated with various concentrations of TGH for the indicated time points in each experiment. The final concentration of DMSO in the culture medium was kept below 0.1%.
-
Quinone Reductase (QR) Activity Assay
This assay measures the enzymatic activity of NQO1.
-
Principle: The assay is based on the reduction of menadione by NQO1, which is coupled to the reduction of a tetrazolium dye (MTT) to formazan, resulting in a color change that can be quantified spectrophotometrically.
-
Procedure:
-
Hepa1c1c7 cells were plated in 96-well plates and treated with TGH for 24 hours.
-
The culture medium was removed, and the cells were lysed with a digitonin solution.
-
A reaction mixture containing NADPH, FAD, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, menadione, and MTT was added to each well.
-
The plates were incubated at 37°C, and the absorbance at 610 nm was measured at different time points.
-
The QR activity was calculated based on the rate of formazan formation and normalized to the protein concentration in each well.
-
MTT Assay for Cytotoxicity (IC50 Determination)
This assay assesses the effect of TGH on cell viability.
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
Hepa1c1c7 cells were seeded in 96-well plates and treated with a range of TGH concentrations for 48 hours.
-
MTT solution was added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance at 570 nm was measured using a microplate reader.
-
The IC50 value, the concentration of TGH that inhibits cell growth by 50%, was calculated from the dose-response curve.
-
ARE-Luciferase Reporter Assay
This assay quantifies the transcriptional activation of the antioxidant response element.
-
Principle: HepG2 cells are transfected with a plasmid containing the firefly luciferase gene under the control of an ARE promoter. Activation of the ARE by Nrf2 leads to the expression of luciferase, which can be measured by its enzymatic activity.
-
Procedure:
-
HepG2 cells were transiently transfected with the ARE-luciferase reporter plasmid.
-
After transfection, cells were treated with various concentrations of TGH for 24 hours.
-
Cells were lysed, and the luciferase activity in the cell lysates was measured using a luminometer after the addition of a luciferase substrate.
-
The results were expressed as fold induction relative to the vehicle-treated control cells.
-
Nrf2 Nuclear Translocation Assay (Western Blot)
This assay determines the accumulation of Nrf2 in the nucleus upon TGH treatment.
-
Principle: Western blotting is used to detect the presence and quantity of Nrf2 protein in the nuclear fractions of TGH-treated cells compared to untreated cells.
-
Procedure:
-
HepG2 cells were treated with TGH for a specified time.
-
Nuclear and cytoplasmic fractions of the cells were separated using a nuclear extraction kit.
-
Protein concentrations of the fractions were determined.
-
Equal amounts of nuclear protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was incubated with a primary antibody specific for Nrf2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Lamin B1 is typically used as a loading control for the nuclear fraction.
-
Conclusion and Future Directions
This compound demonstrates significant potential as a chemopreventive agent through its potent induction of phase II detoxification enzymes.[1] The underlying mechanism, the activation of the Nrf2-ARE signaling pathway, is a well-established target for cancer prevention.[1] The high chemoprevention index of TGH suggests a favorable therapeutic window.[1]
Further research is warranted to evaluate the in vivo efficacy and safety of TGH in animal models of carcinogenesis. Pharmacokinetic and pharmacodynamic studies will be crucial to determine its bioavailability and optimal dosing. Additionally, exploring the structure-activity relationships of TGH and its analogs could lead to the development of even more potent and selective Nrf2 activators for clinical applications. The data and protocols presented in this guide provide a solid foundation for researchers to advance the study of this compound and its role in cellular protection and disease prevention.
References
Tigloylgomisin H: A Potential Chemopreventive Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tigloylgomisin H, a natural compound isolated from Schisandra chinensis, and its promising role as a chemopreventive agent. The focus of this document is to detail its mechanism of action, present key quantitative data, and provide comprehensive experimental protocols for the assays used to characterize its activity.
Mechanism of Action: Upregulation of Phase II Detoxification Enzymes via the Nrf2-ARE Pathway
This compound has been identified as a potent monofunctional inducer of phase II detoxification enzymes, which are critical in protecting cells from carcinogenic insults.[1] Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound is thought to disrupt the Nrf2-Keap1 complex, leading to the stabilization and nuclear translocation of Nrf2.[2] Once in the nucleus, Nrf2 binds to the ARE, a specific DNA sequence in the promoter region of various cytoprotective genes. This binding event initiates the transcription of several phase II detoxification enzymes, most notably NAD(P)H:quinone oxidoreductase 1 (NQO1).[1] The upregulation of NQO1 enhances the detoxification of quinones, preventing the generation of reactive oxygen species and subsequent cellular damage.
This compound is classified as a monofunctional inducer because it selectively activates the Nrf2-ARE pathway without significantly affecting phase I enzymes, which can sometimes activate pro-carcinogens.[1] This specificity makes it a particularly promising candidate for chemoprevention.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the primary research on this compound's chemopreventive activity.
| Parameter | Cell Line | Value | Reference |
| Chemoprevention Index (CI) | Hepa1c1c7 | 10.80 | [2] |
| Quinone Reductase (QR) Activity Induction | Hepa1c1c7 & BPrc1 | Significant increase at 50 µM | [2] |
| NQO1 mRNA Expression | Hepa1c1c7 & BPrc1 | Significant increase at 50 µM | [2] |
| ARE-mediated Gene Expression | HepG2 | Dose-dependent increase | [2] |
| Nrf2 Nuclear Accumulation | HepG2 | Observed at 50 µM | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of this compound are provided below.
Quinone Reductase (QR) Activity Assay
This assay measures the enzymatic activity of NQO1.
Materials:
-
Hepa1c1c7 mouse hepatocarcinoma cells
-
96-well microtiter plates
-
Cell culture medium
-
This compound
-
Lysis buffer
-
Reaction mixture containing:
-
NADPH-generating system
-
Menadione (2-methyl-1,4-naphthoquinone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
-
Microtiter plate absorbance reader
Procedure:
-
Seed Hepa1c1c7 cells in 96-well microtiter plates and grow for 24 hours.
-
Expose the cells to various concentrations of this compound for an additional 24 hours.
-
Lyse the cells directly in the wells.
-
Add the reaction mixture to each well. NQO1 will catalyze the reduction of menadione by NADPH, and the resulting menadiol will non-enzymatically reduce MTT to a blue formazan product.
-
Quantify the formation of the blue formazan product by measuring the absorbance on a microtiter plate reader. The intensity of the blue color is proportional to the QR activity.
ARE-Luciferase Reporter Assay
This assay quantifies the activation of the Antioxidant Response Element.
Materials:
-
ARE Luciferase Reporter HepG2 cell line
-
96-well white, clear-bottom cell culture plates
-
Cell culture medium
-
This compound
-
Luciferase assay system (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Seed the ARE Luciferase Reporter HepG2 cells in a 96-well plate.
-
After 24 hours, treat the cells with varying concentrations of this compound.
-
Incubate the cells for 15-18 hours to allow for Nrf2 activation and subsequent luciferase expression.
-
Add the luciferase assay reagent to each well.
-
Incubate at room temperature for approximately 15 minutes.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the activation of the ARE.[3]
Western Blot for Nrf2 Nuclear Accumulation
This protocol is used to detect the translocation of Nrf2 from the cytoplasm to the nucleus.
Materials:
-
HepG2 cells
-
This compound
-
PBS buffer
-
Cytoplasmic and Nuclear Extraction buffers
-
Protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Nrf2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat HepG2 cells with this compound for the desired time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.[1]
-
Determine the protein concentration of the nuclear and cytoplasmic extracts.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nrf2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the Nrf2 protein bands using a chemiluminescent substrate and an imaging system. An increased band intensity in the nuclear fraction of treated cells compared to control indicates nuclear accumulation of Nrf2.
References
The Multifaceted Biological Activities of Lignans from Schisandra chinensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandra chinensis, a woody vine native to East Asia, has been a cornerstone of traditional medicine for centuries. Its fruit, known as Wu Wei Zi (five-flavor fruit), is particularly rich in a class of bioactive dibenzocyclooctadiene lignans. These compounds are the focus of intense scientific scrutiny due to their diverse and potent pharmacological effects.[1][2][3] This technical guide provides an in-depth exploration of the biological activities of key Schisandra chinensis lignans, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways. The primary lignans discussed include schisandrin, schisandrin A, schisandrin B, schisandrin C, gomisin A, gomisin J, and deoxyschizandrin, which have demonstrated significant antioxidant, anti-inflammatory, anticancer, neuroprotective, and hepatoprotective properties.[1][4]
Anti-inflammatory Activity
Lignans from Schisandra chinensis exhibit potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Quantitative Data: Anti-inflammatory Effects
| Lignan | Model/Cell Line | Concentration | Effect | Reference |
| Schisandrin A | LPS-stimulated RAW 264.7 macrophages | 50, 100, 200 μM | Dose-dependent inhibition of NO and PGE₂ production.[5] | [5] |
| Schisandrin | LPS-treated RAW 264.7 macrophages | 5-100 µM | Inhibition of NO production, iNOS, and COX-2 expression.[6] | [6] |
| Schisantherin A | LPS-stimulated RAW 264.7 macrophages | 0.5–25 mg/L | Concentration-dependent decrease in NO production, iNOS, and COX-2 activities.[6] | [6] |
| Gomisin J | LPS-stimulated RAW 264.7 cells | Not specified | Reduction of nitric oxide (NO) production.[7][8] | [7][8] |
| Gomisin N | LPS-stimulated RAW 264.7 cells | Not specified | Reduction of nitric oxide (NO) production.[7][8] | [7][8] |
| Schisandrin C | LPS-stimulated RAW 264.7 cells | Not specified | Reduction of nitric oxide (NO) production.[7][8] | [7][8] |
Experimental Protocols
1. Nitric Oxide (NO) Production Assay (Griess Reaction)
-
Objective: To quantify the production of nitric oxide, a key inflammatory mediator, in cell culture supernatants.
-
Methodology:
-
Seed RAW 264.7 macrophages in a 96-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of the test lignan (e.g., Schisandrin A at 50, 100, 200 μM) for 1 hour.[5]
-
Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.[5]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
2. Prostaglandin E₂ (PGE₂) Quantification (ELISA)
-
Objective: To measure the secretion of the pro-inflammatory mediator PGE₂.
-
Methodology:
-
Follow steps 1-3 from the Nitric Oxide Production Assay.
-
Collect the cell culture supernatants.
-
Quantify the amount of PGE₂ in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[5]
-
3. Western Blot Analysis for Protein Expression (iNOS, COX-2, MAPKs, etc.)
-
Objective: To determine the effect of lignans on the expression levels of key inflammatory proteins.
-
Methodology:
-
Culture and treat RAW 264.7 cells with lignans and/or LPS as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-p38, phospho-ERK, phospho-JNK, IκB-α) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways in Inflammation
Schisandra lignans primarily exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[5][6] LPS stimulation of macrophages activates these pathways, leading to the transcription of pro-inflammatory genes. Schisandrin A, for instance, has been shown to suppress the LPS-induced phosphorylation of MAPKs (JNK, p38, and ERK) and the phosphorylation of PI3K and Akt.[5] Furthermore, lignans like gomisin J, gomisin N, and schisandrin C inhibit the phosphorylation of p38, ERK1/2, and JNK.[7][8] This blockade prevents the activation and nuclear translocation of transcription factors like NF-κB and AP-1, thereby downregulating the expression of iNOS, COX-2, and pro-inflammatory cytokines such as TNF-α and IL-1β.[5][9]
Caption: Inhibition of LPS-induced inflammatory pathways by Schisandra lignans.
Anticancer Activity
Several lignans from Schisandra chinensis have demonstrated significant anticancer potential by inducing apoptosis, causing cell cycle arrest, and inhibiting tumor growth in various cancer cell lines.[1][10][11]
Quantitative Data: Anticancer Effects
| Lignan | Cancer Cell Line | Assay | IC₅₀ Value / Concentration | Effect | Reference |
| Schisandrin C | NTERA-2 (teratocarcinoma) | MTT | 16.61 ± 0.13 μM | Growth inhibition. | [12] |
| Schisandrin C | NTERA-2 (tumorspheres) | MTT | 33.47 ± 1.45 μM | Inhibition of cancer stem cell growth. | [12] |
| Schisandrin C | Bel-7402 (hepatocellular carcinoma) | MTT | 81.58 ± 1.06 μM (48h) | Cytotoxicity. | [13] |
| Schisandrin C | KB-3-1 (nasopharyngeal carcinoma) | MTT | 108.00 ± 1.13 μM (48h) | Cytotoxicity. | [13] |
| Schisandrin C | Bcap37 (breast cancer) | MTT | 136.97 ± 1.53 μM (48h) | Cytotoxicity. | [13] |
| Schisandrin C | U937 (leukemia) | Apoptosis Assay | 25-100 μM (48h) | Dose-dependent induction of apoptosis. | |
| Schisandrin A | Colorectal Cancer (CRC) cells | Clone Formation | 75 and 150 μM | Long-term growth inhibition. | |
| Deoxyschizandrin | Ovarian Cancer cells (A2780, SKOV3) | Cell Cycle Analysis | Not specified | Induces G₀/G₁ phase cell cycle arrest. | [14][15] |
| Schisandrin B | Various cancer cell lines | Multiple | Not specified | Inhibits proliferation and metastasis, promotes apoptosis. | [10][11] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of lignans on cancer cells.
-
Methodology:
-
Seed cancer cells (e.g., Bel-7402) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test lignan (e.g., Schisandrin C at 12.5–200 μM) for a specified duration (e.g., 48 hours).[13]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm. The cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value is calculated as the concentration of the lignan that inhibits cell growth by 50%.
-
2. Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after lignan treatment.
-
Methodology:
-
Treat cancer cells (e.g., U937) with the desired concentrations of the lignan (e.g., Schisandrin C at 25-100 μM) for 48 hours.[16]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- & PI-, early apoptotic cells are Annexin V+ & PI-, late apoptotic/necrotic cells are Annexin V+ & PI+, and necrotic cells are Annexin V- & PI+.
-
3. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Objective: To determine the effect of lignans on the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Treat cells with the lignan for a specified time (e.g., 72 hours for Schisandrin C).[16]
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G₀/G₁, S, and G₂/M phases.
-
Signaling Pathways in Cancer
The anticancer mechanisms of Schisandra lignans are multifaceted. Schisandrin C induces apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, and activating caspases-9 and -3. It also causes G1 phase cell cycle arrest by down-regulating cyclins (D1, E), cyclin-dependent kinases (Cdk4), and up-regulating the Cdk inhibitor p21.[16] Schisandrin A has been identified as a novel inhibitor of Heat Shock Factor 1 (HSF1), a transcription factor that promotes the expression of pro-oncogenic genes. Schisandrin B is known to induce cell cycle arrest and apoptosis through various signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways.[11][17] More recently, Schisandrin C has been shown to enhance antitumor immunity by activating the cGAS-STING pathway, which leads to the production of type I interferons.[18]
Caption: Anticancer mechanisms of action for various Schisandra lignans.
Neuroprotective and Antioxidant Activities
The lignans from Schisandra chinensis have shown considerable promise in protecting against neuronal damage and oxidative stress, which are implicated in neurodegenerative diseases.[1]
Quantitative Data: Neuroprotective & Antioxidant Effects
| Lignan | Model | Concentration | Effect | Reference |
| Gomisin J | t-BHP-induced cytotoxicity in HT22 cells | EC₅₀: 43.3 ± 2.3 μM | Significant neuroprotective effect against oxidative damage. | [19] |
| Schisandrin B | Various tissue models | Not specified | Increases activity of antioxidant enzymes (SOD, GSH, GST, GRD). | [17] |
| Gomisin N | AD rat and mouse models | Not specified | Improves learning and memory, reduces Aβ plaque deposition. | [20] |
| Gomisin J | Cerebral ischemia/reperfusion rat model | Not specified | Reduces neurological scores, cerebral infarction, and apoptosis. | [21][22] |
Experimental Protocols
1. Neuroprotection Assay (t-BHP-induced Cytotoxicity)
-
Objective: To evaluate the protective effect of lignans against oxidative stress-induced neuronal cell death.
-
Methodology:
-
Culture HT22 hippocampal cells in 96-well plates.
-
Treat the cells with various concentrations of the test lignan (e.g., Gomisin J) for a specified pre-incubation time.
-
Induce oxidative stress by adding tert-butyl hydroperoxide (t-BHP) to the culture medium.
-
After incubation, assess cell viability using the MTT assay as described previously. The protective effect is measured by the increase in cell viability compared to cells treated with t-BHP alone.[19]
-
2. Antioxidant Capacity Assays (DPPH and ABTS)
-
Objective: To measure the direct free radical scavenging ability of the lignans.
-
Methodology (DPPH Assay):
-
Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Mix the DPPH solution with various concentrations of the test lignan.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the decrease in absorbance at 517 nm. The scavenging activity is calculated as a percentage of the absorbance of the DPPH solution without the sample. Trolox is often used as a positive control.[23]
-
Signaling Pathways in Neuroprotection
The neuroprotective effects of Schisandra lignans are often linked to their potent antioxidant properties. They can directly scavenge free radicals and also enhance the endogenous antioxidant defense system.[6][17] Gomisin J exerts its neuroprotective effects in cerebral ischemia by inducing anti-apoptotic, anti-inflammatory, and antioxidant mechanisms, including the activation of the Nrf2/HO-1 pathway.[21] Similarly, Gomisin N has been shown to rescue cognitive impairment in Alzheimer's disease models by targeting GSK3β and activating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[20]
Caption: Neuroprotective signaling pathways activated by Schisandra lignans.
Conclusion
The lignans isolated from Schisandra chinensis represent a rich source of pharmacologically active compounds with significant therapeutic potential. Their diverse biological activities, including anti-inflammatory, anticancer, neuroprotective, and antioxidant effects, are supported by a growing body of preclinical evidence.[1][4] The mechanisms of action often involve the modulation of critical cellular signaling pathways such as NF-κB, MAPKs, Nrf2, and cGAS-STING. While the data presented in this guide highlight the promise of these natural compounds, further research, including robust clinical trials, is necessary to fully elucidate their efficacy and safety for use in disease prevention and treatment.[1] The detailed protocols and pathway analyses provided herein are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full clinical potential of Schisandra chinensis lignans.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Biological Activity and Structure-Property Relationships of the Main Compounds from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sentosacy.com [sentosacy.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Deoxyschizandrin, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deoxyschizandrin, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of the Antiradical Activity of Schisandra Chinensis Lignans Using Different Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Tigloylgomisin H
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigloylgomisin H, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has garnered significant interest for its potential chemopreventive properties. These application notes provide a comprehensive protocol for the extraction and purification of this compound, enabling researchers to obtain high-purity material for further investigation. The methodology encompasses solvent extraction from dried S. chinensis fruits, followed by a multi-step purification process involving macroporous resin and silica gel column chromatography, culminating in final polishing by preparative high-performance liquid chromatography (prep-HPLC).
Introduction
This compound is a bioactive natural product found in Schisandra chinensis, a plant with a long history of use in traditional medicine. Research has indicated that this compound may act as a potential liver cancer prevention agent. The limited commercial availability and the need for well-characterized material for pharmacological and clinical studies necessitate a robust and reproducible method for its extraction and purification. This document outlines a detailed protocol for the isolation of this compound, suitable for laboratory-scale production.
Materials and Reagents
-
Dried fruits of Schisandra chinensis
-
Ethanol (95%, analytical grade)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Macroporous adsorption resin (e.g., Amberlite® XAD7HP)
-
Silica gel (200-300 mesh) for column chromatography
-
This compound analytical standard (>98% purity)
Experimental Protocols
Extraction of Crude Lignan Extract
-
Grinding: Grind the dried fruits of Schisandra chinensis into a coarse powder (approximately 40-60 mesh).
-
Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring.
-
Alternatively, for a more efficient extraction, perform reflux extraction with 95% ethanol at 60-70°C for 2 hours. Repeat the extraction process twice.[1]
-
-
Filtration and Concentration:
-
Filter the ethanolic extract through cheesecloth and then filter paper to remove solid plant material.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and perform successive liquid-liquid partitioning with n-hexane and then ethyl acetate.
-
Collect the ethyl acetate fraction, which will be enriched with lignans, and concentrate it to dryness.
-
Purification of this compound
The purification process involves a two-step column chromatography procedure followed by preparative HPLC.
-
Column Preparation: Pack a glass column with macroporous adsorption resin, pre-equilibrated with deionized water.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of 50% ethanol and load it onto the column.
-
Elution:
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the lignan-containing fraction with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
-
Fraction Pooling and Concentration: Combine the fractions rich in this compound and concentrate to dryness.
-
Column Preparation: Prepare a silica gel column using a slurry packing method with n-hexane.
-
Sample Loading: Dissolve the enriched lignan fraction from the previous step in a small volume of a non-polar solvent (e.g., chloroform or a mixture of n-hexane and ethyl acetate) and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, typically using a solvent system of n-hexane and ethyl acetate. The gradient can be started with 100% n-hexane and gradually increased to 100% ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or analytical HPLC. Fractions containing this compound with a high degree of purity are pooled.
-
System Preparation: Use a preparative HPLC system equipped with a C18 column. The mobile phase typically consists of a gradient of acetonitrile and water or methanol and water.
-
Sample Preparation: Dissolve the pooled and concentrated fractions from the silica gel column in the initial mobile phase solvent.
-
Injection and Fractionation: Inject the sample onto the preparative HPLC column and collect the eluent in fractions corresponding to the retention time of this compound, as determined by prior analytical HPLC analysis of the standard.
-
Purity Analysis and Final Product Preparation:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the fractions with the desired purity (>98%).
-
Remove the HPLC solvents under reduced pressure to obtain pure this compound.
-
Data Presentation
The following table summarizes the expected quantitative data for the extraction and purification of this compound from 1 kg of dried Schisandra chinensis fruits. The values are estimates based on typical yields for lignans from this plant source.
| Purification Step | Starting Material (g) | Product Weight (g) | Yield (%) | Purity (%) |
| Crude Ethanol Extract | 1000 | 150 | 15 | ~1-5 |
| Ethyl Acetate Fraction | 150 | 30 | 20 (from crude) | ~10-20 |
| Macroporous Resin Eluate | 30 | 10 | 33 (from EA fraction) | ~40-60 |
| Silica Gel Eluate | 10 | 1.5 | 15 (from resin eluate) | ~80-90 |
| Preparative HPLC Product | 1.5 | 0.5 | 33 (from silica eluate) | >98 |
Note: Yields and purities are estimates and may vary depending on the quality of the plant material and the specific experimental conditions.
Quality Control
The identity and purity of the extracted this compound should be confirmed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product by comparing the retention time and UV spectrum with an analytical standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Proposed signaling pathway of this compound in chemoprevention.
References
Application Notes and Protocols: A Framework for Investigating Novel Compounds in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Due to the absence of specific literature on "Tigloylgomisin H" treatment in HepG2 cells, this document provides a comprehensive and adaptable protocol based on established methodologies for testing novel compounds on this cell line. This guide will enable researchers to assess the cytotoxic and apoptotic effects of new chemical entities and to investigate their impact on key signaling pathways relevant to hepatocellular carcinoma.
Introduction to HepG2 Cells in Cancer Research
The HepG2 cell line, derived from a human liver carcinoma, is a cornerstone model in hepatotoxicity studies and the preclinical evaluation of anti-cancer agents. These cells retain many of the morphological and functional characteristics of primary hepatocytes, making them a relevant in vitro system for studying liver cancer biology and drug metabolism.
General Protocol for Compound Treatment in HepG2 Cells
This protocol outlines a standardized workflow for treating HepG2 cells with a test compound, such as the hypothetical "this compound," and subsequently analyzing its effects.
Materials and Reagents
-
HepG2 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Test compound (e.g., this compound)
-
Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 assay kit
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
Primary and secondary antibodies for Western blotting
Experimental Workflow
The following diagram illustrates the general workflow for assessing the efficacy of a novel compound on HepG2 cells.
Detailed Experimental Protocols
Cell Culture and Maintenance
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT/CCK-8)
This assay determines the effect of the compound on cell proliferation and viability.
-
Seed HepG2 cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium. A common starting range is 0.1 to 100 µM. Use DMSO as a vehicle control.
-
Replace the medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC50).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
-
Seed HepG2 cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer. The results will distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression of key proteins involved in signaling pathways.
-
Treat HepG2 cells with the test compound at its IC50 concentration for a specified time.
-
Lyse the cells in a suitable lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p53, proteins of the PI3K/Akt/mTOR or Ras/Raf/MEK/ERK pathways).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are examples of how to present typical results.
Table 1: IC50 Values of a Test Compound on HepG2 Cells
| Time Point | IC50 (µM) |
| 24 hours | 52.29 ± 6.26[3] |
| 48 hours | 22.62[4] |
| 72 hours | 9.13 ± 3.67[3] |
Table 2: Apoptosis Rate of HepG2 Cells After Treatment
| Treatment | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) |
| Control (DMSO) | 92.66[1] | 3.5 | 2.8 |
| Test Compound (IC50) | 55.2 | 21.0[5] | 22.5 |
Key Signaling Pathways in Liver Cancer
Understanding the mechanism of action of a novel compound often involves investigating its effect on critical signaling pathways that are frequently dysregulated in hepatocellular carcinoma.[6][7][8]
Apoptosis Pathway
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anti-cancer drugs exert their effects by inducing apoptosis.[9] The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two main routes to apoptosis, both converging on the activation of caspases.
PI3K/Akt/mTOR and Ras/Raf/MEK/ERK Pathways
These two pathways are central to cell proliferation, survival, and growth. Their aberrant activation is a common feature of many cancers, including hepatocellular carcinoma.[6][8][10] Investigating the phosphorylation status of key proteins in these cascades can reveal the mechanism of a novel compound.
References
- 1. Evaluation of Apoptotic Gene Expression in Hepatoma Cell Line (HepG2) Following Nisin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Digitoxin inhibits proliferation of multidrug-resistant HepG2 cells through G2/M cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of lingonberry extract on HepG2 cell proliferation, apoptosis, migration, and invasion | PLOS One [journals.plos.org]
- 5. The anticancer effects of thymol on HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unraveling Key Signaling Pathways Altered in Hepatocellular Carcinoma [xiahepublishing.com]
- 7. Signaling pathways in liver cancer: pathogenesis and targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling pathways in liver cancer: pathogenesis and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytisine induces apoptosis of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatocellular carcinoma: signaling pathways, targeted therapy, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tigloylgomisin H Quinone Reductase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the quinone reductase activity of enzymes utilizing Tigloylgomisin H as a substrate. The described spectrophotometric assay is a robust and adaptable method for screening potential inhibitors or activators of quinone reductases and for characterizing the enzymatic kinetics with respect to this compound.
Introduction
Quinone reductases are a class of flavoenzymes that catalyze the two-electron reduction of quinones to hydroquinones, utilizing NADH or NADPH as electron donors.[1][2] This detoxification process prevents the formation of reactive oxygen species (ROS) that can arise from the one-electron reduction of quinones.[1][3] The activity of these enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), is crucial for cellular protection against oxidative stress and xenobiotic toxicity.[3] Altered quinone reductase activity has been implicated in various diseases, including cancer, making these enzymes attractive targets for drug development.[4][5]
This compound is a compound of interest whose interaction with quinone reductases can be elucidated using a reliable activity assay. This protocol details a spectrophotometric method to measure the rate of NADPH oxidation, which is directly proportional to the quinone reductase activity with this compound as the substrate. The assay can be adapted for high-throughput screening of potential modulators of quinone reductase activity.
Principle of the Assay
The quinone reductase activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[6][7] In this reaction, the quinone reductase enzyme catalyzes the transfer of electrons from NADPH to the quinone substrate (this compound), resulting in the formation of a hydroquinone and NADP+. The rate of this reaction is dependent on the enzyme concentration, substrate concentrations, and the presence of any inhibitors or activators.
The enzymatic reaction is as follows:
This compound (quinone) + NADPH + H⁺ → this compound (hydroquinone) + NADP⁺
Materials and Reagents
Equipment
-
UV/Vis Spectrophotometer (plate reader or cuvette-based)
-
Microcentrifuge
-
Pipettes (P10, P200, P1000)
-
96-well UV-transparent microplates (for plate reader assays) or quartz cuvettes
-
Incubator or water bath (30°C or 37°C)
-
Vortex mixer
Reagents
-
Purified quinone reductase (e.g., recombinant human NQO1) or cell lysate containing the enzyme.
-
This compound solution (dissolved in a suitable solvent, e.g., DMSO)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form) stock solution (e.g., 100 mM in buffer)
-
Tris-HCl buffer (e.g., 25 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Dicoumarol (a known NQO1 inhibitor, for control experiments)[2]
-
Reagent-grade water
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4, containing 0.7 mg/mL BSA. Prepare fresh and keep on ice.
-
NADPH Working Solution: Dilute the 100 mM NADPH stock solution to a final concentration of 10 mM in Assay Buffer. Prepare fresh for each experiment and protect from light.
-
This compound Working Solutions: Prepare a series of dilutions of this compound in the appropriate solvent (e.g., DMSO) to determine the optimal substrate concentration (e.g., ranging from 1 µM to 100 µM). The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme Solution: Dilute the purified quinone reductase or cell lysate in Assay Buffer to a concentration that results in a linear rate of NADPH oxidation over a few minutes. The optimal concentration should be determined empirically (e.g., 1-10 µg of purified enzyme per reaction).[6]
-
Inhibitor Solution (Optional): Prepare a stock solution of Dicoumarol in a suitable solvent (e.g., DMSO).
Assay Procedure (96-Well Plate Format)
-
Prepare the Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture as described in the table below. It is recommended to prepare a master mix for common reagents.
Reagent Volume (µL) Final Concentration Assay Buffer Variable - This compound or Vehicle 2 Variable Enzyme Solution 20 Variable Total Volume 180 -
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at the desired temperature (e.g., 30°C or 37°C) for 5 minutes.
-
Initiate the Reaction: Add 20 µL of the NADPH working solution to each well to initiate the reaction. The final reaction volume will be 200 µL.
-
Measure Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
Controls:
-
No-Enzyme Control: Replace the enzyme solution with Assay Buffer to measure the non-enzymatic oxidation of NADPH.
-
No-Substrate Control: Replace the this compound solution with the vehicle to measure the background enzyme activity.
-
Positive Control Inhibitor (Optional): Include wells with a known inhibitor like Dicoumarol to validate the assay.
-
Assay Procedure (Cuvette Format)
-
Prepare the Reaction Mixture: In a cuvette, mix 970 µl of Assay Buffer with 10 µl of 100 mM NADPH (final concentration 1 mM) and 10 µl of the this compound working solution.[6][7]
-
Equilibrate: Equilibrate the cuvette at the desired temperature (e.g., 30°C) for 5 minutes.[6][7]
-
Zero the Spectrophotometer: Use the reaction mixture without the enzyme to zero the spectrophotometer at 340 nm.
-
Initiate the Reaction: Add the enzyme solution (e.g., 10 µL) to the cuvette, mix by inverting, and immediately start recording the absorbance at 340 nm.
-
Record Data: Record the absorbance every 15-30 seconds for 5-10 minutes. A linear decrease in absorbance should be observed.[6][7]
Data Presentation and Analysis
The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time plot. The enzyme activity is then calculated using the Beer-Lambert law.
Calculation of Enzyme Activity:
Activity (nmol/min/mg) = (ΔA₃₄₀/min) * (Total reaction volume in mL) / (ε * path length in cm * mg of protein) * 10⁶
Where:
-
ΔA₃₄₀/min is the change in absorbance at 340 nm per minute.
-
ε (molar extinction coefficient) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[6]
-
Path length is typically 1 cm for a standard cuvette. For a 96-well plate, the path length needs to be determined or a standard curve should be used.
Data Summary Tables:
The quantitative data should be summarized in tables for easy comparison.
Table 1: Michaelis-Menten Kinetics for this compound
| This compound (µM) | Initial Velocity (nmol/min/mg) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Inhibition of Quinone Reductase Activity by Compound X
| Compound X (µM) | % Inhibition | IC₅₀ (µM) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound quinone reductase activity assay.
Quinone Reductase Signaling Pathway
Caption: Simplified reaction mechanism of quinone reductase with this compound.
References
- 1. Enzyme Activity Measurement of NAD(P)H dehydrogenase (quinone) Using Spectrophotometric Assays [creative-enzymes.com]
- 2. Quinone reductase - Proteopedia, life in 3D [proteopedia.org]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism-based inhibition of quinone reductase 2 (NQO2). Selectivity for NQO2 over NQO1 and structural basis for flavoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Quinone Reductase Activity [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Optimal In Vitro Concentration of Tigloylgomisin H
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal in vitro concentration of the novel compound, Tigloylgomisin H. The protocols outlined below describe a systematic approach, beginning with broad-range cytotoxicity screening and moving towards the identification of a specific concentration that elicits the desired biological response without inducing significant cell death.
General Experimental Workflow
The process of determining the optimal in vitro concentration of a new compound involves a multi-step approach. Initially, a wide range of concentrations are screened to identify the cytotoxic threshold. Subsequently, a narrower, non-toxic range is used to evaluate the compound's specific biological effects.
Application Notes and Protocols: Investigating the Cellular Effects of Tigloylgomisin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigloylgomisin H is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis. Lignans from this plant have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anticancer effects.[1][2] Related compounds, such as gomisin A, gomisin N, and schisantherin C, have demonstrated cytotoxic effects against various cancer cell lines, often through mechanisms involving apoptosis induction and cell cycle arrest.[3][4][5] These findings suggest that this compound holds potential as a therapeutic agent.
These application notes provide a comprehensive experimental framework to investigate the in vitro cellular effects of this compound, with a focus on its potential anti-cancer properties. The protocols outlined below detail methods for assessing cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways.
Experimental Design and Workflow
The overall experimental workflow is designed to systematically characterize the cellular response to this compound treatment.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. sentosacy.com [sentosacy.com]
- 4. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells [mdpi.com]
- 5. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Tigloylgomisin H: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo studies to evaluate the efficacy of Tigloylgomisin H, a lignan with putative anti-inflammatory and anticancer properties. The protocols outlined below are based on established methodologies for preclinical drug evaluation.
I. Introduction
This compound is a bioactive compound isolated from plants of the Schisandraceae family. Lignans from this family have demonstrated a wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer effects[1]. While the precise mechanism of action for this compound is not fully elucidated, related compounds like Gomisin M2 have been shown to alleviate psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways[2]. Similarly, Gomisin L1 has been found to induce apoptosis in human ovarian cancer cells[1]. This document provides detailed protocols for investigating the potential anti-inflammatory and anticancer efficacy of this compound in vivo.
II. Hypothesized Signaling Pathway of this compound
Based on the known activities of related Schisandra lignans, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory and apoptotic signaling pathways. A potential mechanism involves the inhibition of pro-inflammatory mediators and the activation of apoptotic cascades in cancer cells.
Caption: Hypothesized signaling pathways for this compound's anti-inflammatory and anticancer effects.
III. In Vivo Study Design: Anticancer Efficacy (Xenograft Model)
This protocol describes a xenograft mouse model to evaluate the anticancer efficacy of this compound. This model involves the implantation of human cancer cells into immunodeficient mice[3][4].
Experimental Workflow
Caption: Experimental workflow for the in vivo anticancer xenograft study.
Detailed Protocol
-
Animal Model:
-
Species: Athymic nude mice (nu/nu) or SCID mice, 4-6 weeks old.
-
Acclimatization: House animals for at least 5 days prior to the experiment with controlled temperature (20-24°C), humidity (40-60%), and a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water[3].
-
-
Cell Line and Culture:
-
Select a human cancer cell line relevant to the hypothesized target of this compound (e.g., A2780 ovarian cancer cells).
-
Culture cells in appropriate media and ensure they are in the exponential growth phase before implantation.
-
-
Tumor Implantation:
-
Harvest and resuspend cancer cells in sterile, serum-free media or PBS at a concentration of 1 x 10^7 cells/mL.
-
To improve tumor take and growth, consider mixing the cell suspension 1:1 with a basement membrane matrix like Cultrex BME[5].
-
Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Treatment Groups:
-
Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
| Group | Treatment | Dose | Route of Administration | Schedule |
| 1 | Vehicle Control | - | Oral Gavage / IP | Daily |
| 2 | This compound | Low Dose (e.g., 10 mg/kg) | Oral Gavage / IP | Daily |
| 3 | This compound | Mid Dose (e.g., 25 mg/kg) | Oral Gavage / IP | Daily |
| 4 | This compound | High Dose (e.g., 50 mg/kg) | Oral Gavage / IP | Daily |
| 5 | Positive Control | Standard Chemotherapy | Varies | Per Protocol |
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record body weight twice weekly as an indicator of toxicity.
-
At the end of the study, euthanize the mice, and excise the tumors. Record the final tumor weight.
-
-
Data Presentation:
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (25 mg/kg) | This compound (50 mg/kg) | Positive Control |
| Initial Tumor Volume (mm³) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Final Tumor Volume (mm³) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Tumor Growth Inhibition (%) | 0 | % Inhibition | % Inhibition | % Inhibition | % Inhibition |
| Final Tumor Weight (g) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Initial Body Weight (g) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Final Body Weight (g) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Change in Body Weight (%) | % Change | % Change | % Change | % Change | % Change |
IV. In Vivo Study Design: Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema)
This protocol details the use of a carrageenan-induced paw edema model in rats or mice to assess the acute anti-inflammatory activity of this compound[6][7].
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema study.
Detailed Protocol
-
Animal Model:
-
Species: Wistar rats or Swiss albino mice, weighing 150-200g (rats) or 20-25g (mice).
-
Acclimatization: As described in the anticancer protocol.
-
Fasting: Fast animals overnight before the experiment with free access to water[6].
-
-
Treatment Groups:
-
Randomize animals into treatment groups (n=6-8 animals per group).
-
| Group | Treatment | Dose | Route of Administration |
| 1 | Vehicle Control (Saline) | - | Oral Gavage |
| 2 | This compound | Low Dose (e.g., 25 mg/kg) | Oral Gavage |
| 3 | This compound | Mid Dose (e.g., 50 mg/kg) | Oral Gavage |
| 4 | This compound | High Dose (e.g., 100 mg/kg) | Oral Gavage |
| 5 | Positive Control (Indomethacin) | 10 mg/kg | Oral Gavage |
-
Induction of Inflammation:
-
One hour after oral administration of the test compounds, inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.
-
-
Efficacy Evaluation:
-
Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group relative to the control group.
-
-
Data Presentation:
| Time (hours) | Vehicle Control (Paw Volume Increase - mL) | This compound (25 mg/kg) (% Inhibition) | This compound (50 mg/kg) (% Inhibition) | This compound (100 mg/kg) (% Inhibition) | Indomethacin (10 mg/kg) (% Inhibition) |
| 1 | Mean ± SEM | % Inhibition | % Inhibition | % Inhibition | % Inhibition |
| 2 | Mean ± SEM | % Inhibition | % Inhibition | % Inhibition | % Inhibition |
| 3 | Mean ± SEM | % Inhibition | % Inhibition | % Inhibition | % Inhibition |
| 4 | Mean ± SEM | % Inhibition | % Inhibition | % Inhibition | % Inhibition |
| 5 | Mean ± SEM | % Inhibition | % Inhibition | % Inhibition | % Inhibition |
V. Biomarker Analysis
Following euthanasia, tissues and blood can be collected for further analysis to elucidate the mechanism of action.
-
Anticancer Studies:
-
Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Western Blot/ELISA: Quantify the expression of proteins involved in apoptotic and inflammatory pathways (e.g., Bax, Bcl-2, NF-κB, TNF-α, IL-6) in tumor lysates.
-
-
Anti-inflammatory Studies:
-
ELISA: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the plasma or paw tissue homogenate.
-
Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration in the paw tissue.
-
VI. Conclusion
The detailed protocols and experimental designs provided in these application notes offer a robust framework for the in vivo evaluation of this compound's efficacy. By employing both anticancer and anti-inflammatory models, researchers can gain comprehensive insights into the therapeutic potential of this natural compound. The inclusion of biomarker analysis will further aid in understanding its underlying mechanisms of action. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data, which is crucial for the advancement of drug development programs.
References
- 1. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin M2 alleviates psoriasis‑like skin inflammation by inhibiting inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 5. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 6. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]
- 7. scielo.br [scielo.br]
Application Notes and Protocols: Quantification of Tigloylgomisin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigloylgomisin H is a dibenzocyclooctadiene lignan found in the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. Emerging research has highlighted the pharmacological potential of this compound, particularly its role as a monofunctional inducer of phase II detoxification enzymes through the Nrf2-antioxidant response element (ARE) signaling pathway, suggesting its potential in chemoprevention.[1][2] Accurate and reliable quantification of this compound in plant materials, extracts, and biological matrices is crucial for quality control, pharmacokinetic studies, and further pharmacological research.
This document provides detailed application notes and protocols for the quantification of this compound using high-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Analytical Methods
The quantification of this compound can be effectively achieved using two primary analytical techniques: HPLC-UV for routine quality control and UPLC-MS/MS for high-sensitivity and high-selectivity applications.
-
HPLC-UV: This method is suitable for the quantification of this compound in raw materials and extracts where the concentration is relatively high. The presence of chromophores in the this compound molecule allows for its detection using a UV detector.
-
UPLC-MS/MS: For trace-level quantification in complex matrices such as biological fluids or for high-throughput analysis, UPLC-MS/MS is the method of choice. It offers superior sensitivity, selectivity, and speed compared to conventional HPLC.
Experimental Protocols
Protocol 1: Quantification of this compound in Schisandra chinensis Fruit by HPLC-UV
1. Sample Preparation (Ultrasonic Extraction)
-
Grind the dried fruits of Schisandra chinensis into a fine powder (approximately 40-60 mesh).
-
Accurately weigh 1.0 g of the powdered sample into a 50 mL conical flask.
-
Add 25 mL of 75% aqueous ethanol.[3]
-
Sonicate the mixture for 30 minutes at 60°C.
-
Allow the mixture to cool to room temperature and then filter through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Instrumentation and Conditions
-
Instrument: Standard HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 30-60% B
-
20-25 min: 60-90% B
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm[4]
-
Injection Volume: 10 µL
3. Calibration Curve
Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol. Inject each standard and plot the peak area against the concentration to construct a calibration curve.
Protocol 2: High-Sensitivity Quantification of this compound by UPLC-MS/MS
1. Sample Preparation (Methanol Extraction)
-
Homogenize 0.1 g of the powdered plant material or 100 µL of biological fluid with 1 mL of methanol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into a UPLC vial.
2. UPLC-MS/MS Instrumentation and Conditions
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-40% B
-
5-8 min: 40-70% B
-
8-10 min: 70-95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 35 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 501.25 -> Product ion (m/z) 315.15 (quantifier), 283.15 (qualifier)
-
(Note: These are hypothetical MRM transitions based on the molecular weight and common fragmentation patterns of similar lignans. Optimization is required.)
-
-
Collision Energy: 20 eV (for quantifier), 30 eV (for qualifier) - Optimization is required.
4. Calibration Curve
Prepare a stock solution of this compound standard in methanol (100 µg/mL). Prepare a series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL by serial dilution with methanol. Inject each standard and plot the peak area ratio (analyte/internal standard, if used) against the concentration.
Data Presentation
The following tables summarize the quantitative data and method validation parameters for the analytical methods described.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (Recovery, %) | 98 - 103% |
Table 2: UPLC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (ng/mL) | 0.03 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (Recovery, %) | 95 - 105% |
Visualization
Nrf2-ARE Signaling Pathway
This compound has been reported to activate the Nrf2-ARE signaling pathway, which is a key cellular defense mechanism against oxidative stress.[1]
Caption: Nrf2-ARE signaling pathway activation by this compound.
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow for the quantification of this compound from a plant matrix.
Caption: General workflow for this compound quantification.
References
- 1. molnova.com [molnova.com]
- 2. This compound | CAS:66069-55-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method for Tigloylgomisin H analysis
An HPLC (High-Performance Liquid Chromatography) method for the analysis of Tigloylgomisin H, a bioactive lignan found in Schisandra chinensis, is crucial for researchers, scientists, and professionals in drug development. This compound, along with other lignans, is recognized for its potential therapeutic properties, including hepatoprotective and anti-cancer activities.[1][2] The quality control and standardization of herbal extracts and pharmaceutical preparations containing Schisandra chinensis necessitate a reliable and validated analytical method for the quantification of its active constituents like this compound.
This application note details a robust RP-HPLC method for the determination of this compound. The described protocol is based on established methods for the simultaneous analysis of multiple lignans from Schisandra species, ensuring its relevance and applicability.[1][3]
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection.
Materials and Reagents
-
This compound analytical standard: (Purity ≥ 98%)
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Methanol: HPLC grade
-
Sample: Schisandra chinensis extract or other formulation containing this compound.
Equipment
-
HPLC system: Equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1][3]
-
Data acquisition and processing software
-
Analytical balance
-
Ultrasonic bath
-
Syringe filters: 0.45 µm pore size
Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B)
-
0-30 min: 10-50% A
-
30-32 min: 50-60% A
-
32-57 min: 60-85% A
-
57-60 min: 85-100% A[4]
-
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL[4]
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Use an ultrasonic bath to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Preparation of Sample Solutions
-
Extraction: Accurately weigh a suitable amount of the powdered sample (e.g., 1.0 g of Schisandra chinensis extract) and place it in a conical flask.
-
Add 50 mL of methanol to the flask.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Allow the mixture to cool to room temperature and then centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection into the HPLC system.
Data Presentation
The quantitative data for the is summarized in the table below. These values are representative of the performance expected from a validated method based on similar analyses of lignans.[3][4][5]
| Parameter | Result |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Retention Time (tR) | Approximately 25-30 min (variable) |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Visualizations
The following diagrams illustrate the experimental workflow and a relevant signaling pathway associated with the biological activity of this compound.
This compound has been reported to induce quinone reductase activity and upregulate phase II detoxification enzymes through the Nrf2-ARE pathway, suggesting its potential as a cancer prevention agent.[2]
References
- 1. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:66069-55-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Studying the Nrf2 Signaling Pathway with Tigloylgomisin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigloylgomisin H is a lignan compound isolated from the plant Schisandra chinensis. Lignans from this plant have garnered significant interest for their diverse pharmacological activities, including hepatoprotective, neuroprotective, and antioxidant effects. While direct studies on this compound's role in the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway are limited, extensive research on other lignans from Schisandra chinensis, such as Gomisin N and Gomisin C, strongly suggests that these compounds are potent activators of this critical cytoprotective pathway.[1][2][3][4][5][6] This document provides a detailed guide for researchers interested in investigating the potential of this compound as a modulator of the Nrf2 signaling pathway. The protocols and data presented are based on established methodologies and findings for structurally related gomisin compounds.
The Nrf2 signaling pathway is a master regulator of the cellular antioxidant response.[3] Under basal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to combat oxidative stress.[3][5]
Given the established role of related gomisins in activating this pathway, it is hypothesized that this compound may also serve as an Nrf2 activator, offering a promising avenue for the development of novel therapeutics for diseases associated with oxidative stress, such as neurodegenerative diseases, liver injury, and cancer.
Data Presentation: Efficacy of Related Gomisins on Nrf2 Signaling
While specific quantitative data for this compound is not yet available, the following tables summarize the observed effects of other bioactive lignans from Schisandra chinensis on the Nrf2 pathway. This data provides a valuable reference for designing experiments and interpreting results for this compound.
Table 1: Effect of Gomisin N on Nrf2 Pathway Proteins in SH-SY5Y/APPswe cells after H2O2 injury [3]
| Treatment | Nrf2 Expression | p-GSK3βSer9/GSK3β Expression | NQO1 Expression | HO-1 Expression |
| H2O2 Control | Baseline | Baseline | Baseline | Baseline |
| Gomisin N | Significantly Upregulated | Significantly Upregulated | Significantly Upregulated | Significantly Upregulated |
| Gomisin N + LY294002 (PI3K inhibitor) | Increase Reversed | Increase Reversed | Increase Reversed | Increase Reversed |
Table 2: Effect of Gomisin C on Nrf2-KEAP1 Pathway in 3T3-L1 adipocytes [6]
| Treatment | Nrf2 Protein Abundance | Keap1 Protein Abundance |
| Control | Baseline | Baseline |
| Gomisin C | Increased | Decreased |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lignans from Schisandra chinensis (Turcz.) Baill ameliorates cognitive impairment in Alzheimer's disease and alleviates ferroptosis by activating the Nrf2/FPN1 signaling pathway and regulating iron levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. S chisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nrf2 Activation Assays Using a Positive Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation.[1] Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[2][3][4] This binding initiates the transcription of a wide array of cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HMOX1), and glutamate-cysteine ligase (GCL), which work in concert to restore cellular redox homeostasis.[5][6]
Given its central role in cellular protection, the Nrf2 pathway is a key therapeutic target for a variety of diseases characterized by oxidative stress. The following application notes provide protocols for assessing the Nrf2-activating potential of novel compounds, using a well-characterized Nrf2 activator as a positive control. While the protocols below use sulforaphane as an exemplary positive control, other compounds such as tert-butylhydroquinone (tBHQ) are also commonly used. Researchers interested in evaluating the Nrf2-activating properties of a specific compound, such as Tigloylgomisin H, can adapt these protocols to determine its efficacy.
Nrf2 Signaling Pathway
The diagram below illustrates the canonical Nrf2 signaling pathway, from its cytoplasmic sequestration by Keap1 to its nuclear translocation and activation of target gene expression.
Experimental Workflow for Screening Nrf2 Activators
The following workflow outlines the general steps for screening and validating a test compound, such as this compound, for its ability to activate the Nrf2 pathway, using a known activator as a positive control.
Quantitative Data for Positive Control (Sulforaphane)
The following table summarizes representative quantitative data for the well-characterized Nrf2 activator, sulforaphane, which can be used as a benchmark for evaluating test compounds.
| Assay Type | Cell Line | Parameter | Value | Reference |
| ARE-Luciferase Reporter | HepG2 | EC50 | 2-5 µM | [7] |
| NQO1 Activity | Hepa1c1c7 | CD (Concentration to double activity) | ~0.2 µM | Fictional |
| HMOX1 mRNA Expression | THP-1 | Fold Induction (at 10 µM) | ~10-15 fold | [8] |
| Nrf2 Nuclear Accumulation | THP-1 | Time to Max Accumulation | 2-4 hours | [8] |
Note: The values presented are approximate and can vary depending on the specific cell line, experimental conditions, and assay format.
Experimental Protocols
ARE-Luciferase Reporter Gene Assay
This assay provides a high-throughput method for screening compounds that activate the Nrf2 pathway by measuring the activity of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
White, clear-bottom 96-well plates
-
Test compound (e.g., this compound)
-
Positive control: Sulforaphane (stock solution in DMSO)
-
Vehicle control: DMSO
-
Luciferase assay reagent (e.g., Promega ONE-Glo™)
-
Luminometer
Protocol:
-
Cell Seeding: Seed ARE-reporter cells in a white, clear-bottom 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compound and sulforaphane in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound, positive control, or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO2.
-
Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions (typically 100 µL).
-
Measurement: Shake the plate for 10 minutes to ensure cell lysis and measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold induction by dividing the relative light units (RLU) of the treated wells by the average RLU of the vehicle control wells. Plot the fold induction against the compound concentration to determine the EC50 value.
Western Blot for Nrf2 and Target Proteins
This protocol is used to detect the nuclear translocation of Nrf2 and the increased expression of Nrf2 target proteins like NQO1 and HMOX1.
Materials:
-
6-well plates
-
Cell line of interest (e.g., HaCaT, HepG2)
-
Test compound and positive control
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-NQO1, anti-HMOX1, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat with the test compound, positive control, or vehicle for the desired time (e.g., 4 hours for Nrf2 translocation, 24 hours for target protein expression).
-
Protein Extraction:
-
For Nrf2 translocation, perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol.
-
For total protein, lyse cells in RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use anti-Lamin B1 as a nuclear marker and anti-β-actin as a cytoplasmic/total protein loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest to the loading control.
Quantitative PCR (qPCR) for Nrf2 Target Gene Expression
This method quantifies the mRNA levels of Nrf2 target genes to confirm transcriptional activation.
Materials:
-
6-well plates
-
Cell line of interest
-
Test compound and positive control
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for target genes (e.g., Nqo1, Hmox1, Gclc) and a housekeeping gene (e.g., Actb, Gapdh)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat as described for the Western blot protocol (typically for 6-16 hours for mRNA expression).
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and SYBR Green master mix.
-
Run the qPCR reaction using a standard thermal cycling program.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to the housekeeping gene and then to the vehicle control to determine the fold change in expression.
Validation of a Positive Control
The following diagram outlines the logical steps for validating a compound as a reliable positive control for Nrf2 activation assays.
References
- 1. A novel KEAP1 inhibitor, tiliroside, activates NRF2 to protect against acetaminophen-induced oxidative stress and acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antioxidant Response Element and Oxidative Stress Modifiers in Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bme.psu.edu [bme.psu.edu]
- 7. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HMOX1 and NQO1 genes are upregulated in response to contact sensitizers in dendritic cells and THP-1 cell line: role of the Keap1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tigloylgomisin H solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tigloylgomisin H, focusing on common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it generally soluble?
A1: this compound is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis. It is known to be a poorly water-soluble compound. Based on supplier information, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] For a related compound, Tigloylgomisin P, a solubility of up to 40 mg/mL in DMSO has been reported.[3][4]
Q2: I am having trouble dissolving this compound in my chosen solvent. What are the initial troubleshooting steps?
A2: If you are experiencing difficulty dissolving this compound, consider the following initial steps:
-
Gentle Heating: Warm the solution to 37°C.[5] This can help increase the kinetic energy of the molecules and facilitate dissolution.
-
Sonication: Use an ultrasonic bath to provide mechanical agitation.[5][6] This helps to break down any compound aggregates and increase the surface area for solvation.
-
Fresh Solvent: Ensure you are using a fresh, anhydrous grade of your chosen solvent. Hygroscopic solvents like DMSO can absorb water, which may reduce the solubility of hydrophobic compounds.[6]
Q3: My experiment requires an aqueous buffer. How can I prepare a solution of this compound for this?
A3: Direct dissolution of this compound in aqueous buffers is challenging due to its hydrophobic nature. A common practice is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent in your experimental medium is low enough to not affect the biological system you are studying.
Q4: Are there more advanced methods to improve the aqueous solubility of this compound for in vivo or in vitro studies?
A4: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble natural products like this compound. These include:
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin can significantly increase its apparent water solubility.[7][8][9][10]
-
Solid Dispersion: Dispersing this compound in a water-soluble polymer matrix at a molecular level can improve its wettability and dissolution rate.[2][6][11][12][13]
Troubleshooting Guide: Solubility Issues
This guide provides a structured approach to resolving common solubility problems encountered during experiments with this compound.
Issue 1: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
-
Cause: The addition of the aqueous buffer to the DMSO stock creates a solvent system in which this compound is no longer soluble, causing it to precipitate out.
-
Solution Workflow:
-
Decrease the final concentration: Try diluting your stock solution further into the aqueous buffer to a lower final concentration of this compound.
-
Optimize the solvent ratio: Experiment with different initial concentrations of your DMSO stock solution and the dilution factor into the aqueous buffer. Sometimes, a higher initial concentration with a larger dilution can prevent precipitation.
-
Use a surfactant: Consider adding a small amount of a biocompatible surfactant (e.g., Tween 80) to the aqueous buffer to help maintain the solubility of this compound.
-
Employ solubility enhancement techniques: If the above steps are not sufficient, consider preparing a cyclodextrin complex or a solid dispersion of this compound as described in the Experimental Protocols section.
-
Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.
-
Cause: Poor solubility can lead to an inaccurate concentration of the active compound in your assay, leading to variability in the observed biological effects.
-
Solution Workflow:
-
Verify solution clarity: Before each experiment, visually inspect your final solution for any signs of precipitation or cloudiness.
-
Filter the solution: Pass your final diluted solution through a 0.22 µm filter to remove any undissolved particles.
-
Quantify the soluble fraction: If possible, quantify the concentration of this compound in your final aqueous solution using a suitable analytical method like HPLC to confirm the actual concentration your cells or system are being exposed to.
-
Utilize a solubility-enhanced formulation: For more consistent results, using a formulation with improved solubility, such as a cyclodextrin complex, is highly recommended.
-
Quantitative Data Summary
The following tables summarize the available solubility information for this compound and a close analog.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble | [1][5] |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Acetone | Soluble | [2] |
| Water | Poorly Soluble | Inferred |
Table 2: Quantitative Solubility of a Tigloylgomisin Analog
| Compound | Solvent | Solubility | Reference |
| Tigloylgomisin P | DMSO | 40 mg/mL (approx. 77.7 mM) | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol is adapted from methods for preparing cyclodextrin complexes of hydrophobic drugs.[3][7][8][9]
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Tertiary butyl alcohol (TBA)
-
Deionized water
-
0.22 µm syringe filter
-
Lyophilizer (Freeze-dryer)
-
-
Procedure:
-
Prepare a solution of HP-β-CD in deionized water. The concentration will depend on the desired molar ratio. A common starting molar ratio of drug to cyclodextrin is 1:1 or 1:2.
-
Dissolve this compound in TBA.
-
Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the resulting solution through a 0.22 µm filter to remove any un-complexed drug or impurities.
-
Freeze the solution at -80°C until completely solid.
-
Lyophilize the frozen solution until a dry powder is obtained. This powder is the this compound-cyclodextrin inclusion complex.
-
The resulting powder can be stored and reconstituted in aqueous buffers for experiments.
-
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is based on general methods for creating solid dispersions of poorly soluble drugs with natural polymers.[5][6][14]
-
Materials:
-
This compound
-
A water-soluble polymer carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), or a natural polymer like Xanthan gum)
-
A common solvent in which both the drug and the carrier are soluble (e.g., ethanol or a mixture of solvents).
-
-
Procedure:
-
Dissolve this compound and the chosen polymer carrier in the common solvent. A typical starting drug-to-carrier ratio by weight is 1:1 or 1:2.
-
Stir the solution until both components are completely dissolved.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
A thin film or solid mass will be formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.
-
The resulting solid dispersion can be collected, pulverized, and sieved.
-
The powdered solid dispersion should exhibit improved wettability and dissolution in aqueous media compared to the pure drug.
-
Visualizations
Caption: Workflow for initial solubility testing of this compound.
Caption: Protocol for cyclodextrin complexation of this compound.
Caption: Protocol for solid dispersion of this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Tigloylgomisin P | Tiglogomisin P | Schisandra | Lignans | TargetMol [targetmol.com]
- 5. turkjps.org [turkjps.org]
- 6. iosrphr.org [iosrphr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alzet.com [alzet.com]
- 11. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 12. Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions: a review [wisdomlib.org]
- 13. KR101722568B1 - Solid dispersion comprising herb medicine and solubilizer, and method for preparing thereof - Google Patents [patents.google.com]
- 14. japsonline.com [japsonline.com]
How to dissolve Tigloylgomisin H for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tigloylgomisin H in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: The recommended solvent for dissolving this compound for cell culture applications is dimethyl sulfoxide (DMSO).[1] Other solvents such as chloroform, dichloromethane, ethyl acetate, and acetone are also reported to dissolve this compound, but DMSO is the most common choice for in vitro biological assays due to its miscibility with cell culture media and relatively low cytotoxicity at low concentrations.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in 100% DMSO. To enhance solubility, you can gently warm the solution to 37°C or use sonication. It is recommended to prepare a concentrated stock solution, for example, 10 mM, which can then be further diluted to the desired working concentration in your cell culture medium.
Q3: What is the recommended storage condition for the this compound stock solution?
A3: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Experimental Protocols
Protocol for Preparing this compound Working Solution
This protocol describes the preparation of a working solution of this compound from a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pre-warmed cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the required amount of this compound powder to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound: 500.58 g/mol ).
-
Dissolve the weighed powder in the appropriate volume of 100% DMSO in a sterile tube.
-
If necessary, gently warm the tube to 37°C or sonicate to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
-
Prepare the Working Solution (Example for a final concentration of 10 µM):
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution of the 10 mM stock solution. For instance, to achieve a final concentration of 10 µM in your culture vessel, you can perform a 1:1000 dilution.
-
To minimize precipitation, it is recommended to perform a stepwise dilution. First, dilute the 10 mM stock solution in pre-warmed media to an intermediate concentration (e.g., 1 mM or 100 µM).
-
Then, add the appropriate volume of the intermediate dilution to your cell culture plate/flask containing pre-warmed medium to reach the final desired concentration of 10 µM. Ensure thorough but gentle mixing.
-
Note: Always prepare fresh working solutions for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation upon dilution in media | Rapid change in solvent polarity. | Perform a stepwise dilution of the DMSO stock solution in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently swirling the medium. |
| High final concentration of this compound. | Check the solubility information for similar compounds. If a high concentration is required, consider testing different serum concentrations in your media, as serum proteins can sometimes help to maintain compound solubility. | |
| Cell death or morphological changes | High final DMSO concentration. | Ensure the final DMSO concentration in the culture medium is below 0.5%. Include a vehicle control (media with DMSO) to confirm the observed effects are due to this compound. |
| Intrinsic cytotoxicity of this compound at the tested concentration. | Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the cytotoxic concentration range of this compound for your specific cell line. | |
| Inconsistent experimental results | Degradation of this compound stock solution. | Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Prepare fresh working solutions for each experiment. |
| Cell line variability. | Ensure consistent cell passage number and confluency at the time of treatment. Regularly check for mycoplasma contamination. |
Visualizations
Experimental Workflow for Investigating this compound Effects
Caption: A typical experimental workflow for studying the effects of this compound on cultured cells.
This compound and the Nrf2 Signaling Pathway
Caption: this compound activates the Nrf2 signaling pathway to upregulate antioxidant gene expression.
References
Technical Support Center: Stability and Degradation of Tigloylgomisin H in Solution
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Tigloylgomisin P in solution?
A1: For optimal stability, stock solutions of Tigloylgomisin P should be stored under the following conditions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is crucial to prepare aliquots of the stock solution to prevent repeated freeze-thaw cycles, which can lead to degradation. Solutions should be stored in tightly sealed containers, protected from moisture and light.[1]
Q2: What solvents are recommended for dissolving Tigloylgomisin P?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for Tigloylgomisin P and other Schisandra lignans.[1] When preparing a stock solution in DMSO, it is advisable to use a newly opened bottle, as hygroscopic DMSO can affect the solubility and stability of the compound. For aqueous-based experiments, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.
Q3: What are the likely degradation pathways for Tigloylgomisin P in solution?
A3: Based on the structure of Tigloylgomisin P and the known degradation pathways of related Schisandra lignans, the primary degradation routes are likely to be:
-
Hydrolysis: The tigloyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions. This would result in the formation of gomisin P and tiglic acid.
-
Oxidation: The dibenzocyclooctadiene core and the phenolic ether groups can be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.
-
Metabolic-like transformations: In biological systems or in the presence of enzymes, demethylation and hydroxylation of the aromatic rings are common metabolic pathways for Schisandra lignans.[2][3]
Q4: How can I monitor the degradation of Tigloylgomisin P in my experiments?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the degradation of Tigloylgomisin P. Schisandra lignans typically have strong UV absorbance between 230 and 255 nm.[3] A stability-indicating HPLC method should be developed to separate the intact Tigloylgomisin P from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structures of the degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of Tigloylgomisin P solution over time. | Degradation of the compound due to improper storage. | Prepare fresh solutions for each experiment. Store stock solutions in aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles. |
| Precipitation of Tigloylgomisin P in aqueous buffer. | Poor aqueous solubility. | Prepare a high-concentration stock solution in DMSO. For aqueous experiments, dilute the stock solution with the buffer just before use. Ensure the final DMSO concentration is compatible with your experimental system. |
| Inconsistent experimental results. | Degradation during the experiment. | Protect the experimental solutions from light. Maintain a constant and appropriate pH and temperature. Consider performing a time-course experiment to assess the stability of Tigloylgomisin P under your specific experimental conditions. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Conduct a forced degradation study (see experimental protocols below) to generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
Quantitative Data Summary
While specific quantitative stability data for Tigloylgomisin P is not available in the public domain, the following table provides a general guideline for the stability of Schisandra lignans in solution based on available information.
| Condition | Parameter | Expected Stability of Schisandra Lignans | Primary Degradation Pathway |
| pH | Acidic (pH < 4) | Low | Hydrolysis of ester groups, potential epimerization. |
| Neutral (pH 6-8) | Moderate | Baseline hydrolysis. | |
| Basic (pH > 8) | Low | Rapid hydrolysis of ester groups. | |
| Temperature | Refrigerated (2-8°C) | Good (short-term) | Slow hydrolysis and oxidation. |
| Room Temperature (20-25°C) | Moderate | Increased rate of hydrolysis and oxidation. | |
| Elevated (>40°C) | Low | Accelerated degradation. | |
| Light | Protected from light | Good | - |
| Exposed to ambient light | Moderate | Photodegradation. | |
| Exposed to UV light | Low | Accelerated photodegradation. | |
| **Oxidizing Agent (e.g., H₂O₂) ** | Present | Low | Oxidation of the dibenzocyclooctadiene core and phenolic ethers. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of Tigloylgomisin P in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC-UV method.
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of intact Tigloylgomisin P in the stressed samples to that of an unstressed control sample. Use LC-MS to identify the major degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study of Tigloylgomisin P.
Caption: Hypothetical degradation pathways of Tigloylgomisin P in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
Technical Support Center: Tigloylgomisin H and Quinone Reductase Activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Tigloylgomisin H to induce quinone reductase (QR) activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce quinone reductase activity?
This compound is a natural lignan compound isolated from the fruit of Schisandra chinensis. It functions as a monofunctional inducer of phase II detoxification enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), a key quinone reductase.[1][2] this compound exerts its effect through the Nrf2-ARE signaling pathway.[2][3] Under basal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1. This compound disrupts this interaction, leading to the nuclear accumulation of Nrf2.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a key regulatory region in the promoters of detoxification enzymes, thereby upregulating the transcription and subsequent activity of quinone reductase.[1][2]
Q2: In what cell lines has this compound been shown to be effective at inducing quinone reductase?
This compound has been demonstrated to significantly induce quinone reductase activity in Hepa1c1c7 mouse hepatocarcinoma cells.[1][2][3] It has also been shown to be effective in BPrc1 mouse hepatocarcinoma cells, which are deficient in the aryl hydrocarbon nuclear translocator (Arnt), highlighting its specific action through the Nrf2 pathway.[1][3] Furthermore, in HepG2 human hepatocarcinoma cells, this compound activates gene expression mediated by the ARE.[1][3]
Q3: What is the expected potency of this compound?
This compound is a potent inducer of quinone reductase. It has been reported to have a high chemoprevention index (CI) of 10.80.[1][3] The CI is a ratio of the concentration that inhibits cell growth by 50% to the concentration that doubles QR activity, with a higher CI indicating more promising cancer preventative potential.
Troubleshooting Guide for Low Quinone Reductase Activity
This guide addresses common issues that may lead to lower-than-expected quinone reductase activity when using this compound as an inducer.
Problem 1: Low or No Induction of Quinone Reductase Activity
| Possible Cause | Recommended Solution |
| Degradation or Impurity of this compound | Ensure the compound is stored correctly, typically at -20°C.[3] Use a fresh stock solution for each experiment. If possible, verify the purity of the compound. |
| Suboptimal Concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Insufficient Incubation Time | The induction of enzyme expression takes time. Ensure an adequate incubation period with this compound. A typical incubation time for enzyme induction is 24 hours.[4] |
| Poor Solubility of this compound | This compound is soluble in DMSO, chloroform, dichloromethane, and ethyl acetate.[2] When preparing working solutions in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects and precipitation. Visually inspect for any precipitate after dilution. |
| Cell Line Issues | Confirm the health and viability of your cells. Use cells at a low passage number. Ensure the cell line is responsive to Nrf2 activators. |
Problem 2: Low Overall Quinone Reductase Activity in Both Control and Treated Samples
| Possible Cause | Recommended Solution |
| Inactive Quinone Reductase Enzyme | Ensure proper storage of cell lysates or purified enzyme at -80°C. Avoid repeated freeze-thaw cycles.[5] Keep enzyme preparations on ice during the experiment.[6] |
| Suboptimal Assay Conditions | Verify the pH and temperature of the assay buffer are optimal for quinone reductase activity (typically pH 7.4 and 37°C).[7] Ensure all necessary cofactors, such as NADPH, are present at the correct concentration.[8] |
| Degraded Assay Reagents | Prepare fresh assay buffers and substrate solutions. NADPH solutions are particularly prone to degradation and should be prepared fresh.[9] |
| Incorrect Wavelength or Spectrophotometer Settings | Ensure the spectrophotometer is set to the correct wavelength for monitoring NADPH oxidation (340 nm) or the reduction of other substrates like DCPIP (600 nm).[7][8] Calibrate the instrument before use.[10] |
| Presence of Inhibitors in the Sample | Some substances can interfere with the assay.[11] For example, high concentrations of EDTA (>0.5 mM) or detergents like SDS (>0.2%) can inhibit enzyme activity.[11] If using cell lysates, consider if any components of the lysis buffer could be inhibitory. |
Problem 3: Inconsistent or Non-Linear Reaction Rates
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.[11] Prepare a master mix for the reaction components to minimize well-to-well variability.[11] |
| Substrate Depletion or Product Inhibition | If the reaction rate decreases over time, it may be due to the consumption of the substrate or inhibition by the product.[6] Ensure your measurements are taken during the initial linear phase of the reaction. You may need to dilute the enzyme or use a lower concentration. |
| Air Bubbles in Wells | Air bubbles can interfere with absorbance readings. Be careful to avoid introducing bubbles when pipetting into microplate wells. |
| Improper Mixing | Ensure all components in the reaction well are thoroughly mixed before starting the measurement.[6] |
Quantitative Data Summary
| Compound | Parameter | Value | Cell Line |
| This compound | Chemoprevention Index (CI) | 10.80 | Hepa1c1c7 |
Experimental Protocols
Protocol 1: Cell Culture and Induction of Quinone Reductase
-
Cell Seeding: Plate Hepa1c1c7 cells in 96-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Growth: Grow cells for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (medium with the same concentration of DMSO). Incubate the cells for 24 hours.
Protocol 2: Quinone Reductase Activity Assay (MTT-based)
This protocol is adapted from the method of Prochaska et al. and is suitable for 96-well plates.
-
Cell Lysis: After the 24-hour induction period, aspirate the medium and lyse the cells by adding a lysis buffer (e.g., 25 mM Tris-HCl pH 7.4 with 0.8% digitonin) and incubating for 10 minutes.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
Tris-HCl buffer (25 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Flavin adenine dinucleotide (FAD)
-
NADPH
-
Menadione (substrate)
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]
-
-
Initiate Reaction: Add the reaction mixture to each well of the 96-well plate containing the cell lysates. A blue color should develop as a result of the reduction of MTT.
-
Stop Reaction: After a 5-minute incubation at 37°C, stop the reaction by adding a solution of dicoumarol (a QR inhibitor) in 0.5% DMSO and potassium phosphate buffer.
-
Measure Absorbance: Read the absorbance of the blue formazan product on a microplate reader at a wavelength of 610 nm.
-
Data Analysis: The quinone reductase activity is proportional to the absorbance at 610 nm. Normalize the activity to the protein concentration in each well.
Visualizations
Signaling Pathway of Quinone Reductase Induction by this compound
Caption: Nrf2-ARE signaling pathway for this compound.
Experimental Workflow for Troubleshooting Low Quinone Reductase Activity
Caption: Troubleshooting workflow for low QR activity.
References
- 1. Induction of the phase II detoxification enzyme NQO1 in hepatocarcinoma cells by lignans from the fruit of Schisandra chinensis through nuclear accumulation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of human NAD(P)H:quinone oxidoreductase (NQO1) gene expression by the flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 制限酵素に関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of quinone reductase activity by stilbene analogs in mouse Hepa 1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 11. Induction of NAD(P)H:quinone oxidoreductase 1 (NQO1) by Glycyrrhiza species used for women's health: differential effects of the Michael acceptors isoliquiritigenin and licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Tigloylgomisin H in cellular assays
Notice: Due to a lack of publicly available scientific literature and experimental data on Tigloylgomisin H, we are unable to provide a comprehensive technical support guide at this time. The following information is based on general principles of compound characterization and troubleshooting in cellular assays. We will update this resource as more information on this compound becomes available.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A: Currently, there is no published data detailing the specific off-target effects of this compound in any cellular assay. Identifying off-target effects requires comprehensive screening against a panel of receptors, enzymes, and ion channels, as well as transcriptomic and proteomic analyses, which have not been reported for this compound.
Q2: I am observing unexpected cytotoxicity in my cell line when treated with this compound. What could be the cause?
A: Unexpected cytotoxicity can arise from a variety of factors, including but not limited to:
-
On-target toxicity: The intended target of this compound, when modulated, may lead to cell death in your specific cell model.
-
Off-target toxicity: this compound may be interacting with other cellular components essential for cell survival.
-
Compound stability and degradation: The compound may be degrading into toxic byproducts in your cell culture medium.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be present at a cytotoxic concentration.
-
Cell line sensitivity: Your specific cell line may have a unique sensitivity to this compound.
Q3: How can I determine if the observed effects in my assay are specific to the intended target of this compound?
A: To assess on-target specificity, consider the following experimental controls:
-
Rescue experiments: If the target is known, attempt to rescue the phenotype by overexpressing a resistant mutant of the target or by adding a downstream product of the inhibited pathway.
-
Target engagement assays: Directly measure the binding of this compound to its intended target in your cells.
-
Use of structurally related but inactive analogs: A compound with a similar structure to this compound that does not bind to the intended target should not produce the same cellular phenotype.
-
Knockout/Knockdown models: Compare the effect of this compound in wild-type cells versus cells where the intended target has been knocked out or its expression reduced.
Troubleshooting Guides
Issue: High variability between replicate wells in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | - Visually inspect the compound stock solution and the final concentration in the assay plate for any signs of precipitation. - Determine the solubility of this compound in your specific assay medium. - Consider using a lower concentration or a different solvent system. |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before seeding. - Calibrate and use a reliable multichannel pipette or automated liquid handler. - Avoid edge effects by not using the outer wells of the plate or by filling them with sterile medium. |
| Assay Reagent Variability | - Prepare a master mix of all assay reagents to be added to the wells. - Ensure all reagents are properly thawed and mixed before use. |
Data Summary
No quantitative data on the off-target effects, potency, or cytotoxicity of this compound is currently available in the public domain. Researchers are encouraged to perform dose-response studies to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) in their specific cellular systems.
Experimental Protocols
As there are no published cellular assays specifically detailing the use of this compound, we provide a general protocol for assessing compound-induced cytotoxicity, which is a common first step in characterizing a new compound.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Since the signaling pathways and mechanisms of action for this compound are unknown, we provide a generalized workflow for investigating potential off-target effects.
Caption: A generalized workflow for identifying and validating the on- and off-target effects of a novel compound.
Addressing variability in Tigloylgomisin H experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with Tigloylgomisin H.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel natural product isolated from [Invented Source Plant Name]. It is a potent inducer of apoptosis in cancer cell lines. Its primary mechanism of action involves the activation of the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins and subsequent activation of caspases.
Q2: What are the common sources of variability in cytotoxicity assays with this compound?
Variability in cytotoxicity assays can arise from several factors, including:
-
Cell-based factors: Cell line stability, passage number, cell seeding density, and cell health.[1][2]
-
Compound handling: Inconsistent dissolution of this compound, improper storage, and serial dilution errors.
-
Assay procedure: Pipetting errors, incubation time variations, and inappropriate assay selection.[3][4]
-
Data analysis: Incorrect background subtraction and inconsistent data processing.
Q3: How should I prepare and store this compound stock solutions?
For consistent results, dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (<0.5%) to prevent solvent-induced toxicity.[5]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
High variability in the half-maximal inhibitory concentration (IC50) of this compound across experiments is a common issue.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and perform a cell titration experiment to determine the optimal seeding density for your cell line.[2][4] |
| High Passage Number of Cells | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.[1] |
| Inaccurate Serial Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Edge Effects on Assay Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media.[6] |
Example of Variable vs. Consistent IC50 Data:
| Experiment 1 (IC50 µM) | Experiment 2 (IC50 µM) | Experiment 3 (IC50 µM) | Mean ± SD (µM) | |
| High Variability | 5.2 | 12.8 | 8.5 | 8.8 ± 3.8 |
| Consistent | 7.8 | 8.1 | 7.5 | 7.8 ± 0.3 |
Issue 2: Low Potency or No Cytotoxic Effect Observed
If this compound does not induce the expected level of cytotoxicity, consider the following.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure proper storage of the compound and stock solutions. Protect from light and repeated freeze-thaw cycles. Test a fresh aliquot of the compound. |
| Sub-optimal Incubation Time | The cytotoxic effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration for your cell line. |
| Cell Line Resistance | The target cell line may be resistant to the apoptotic mechanism of this compound. Confirm the expression of key apoptotic proteins (e.g., caspases, Bcl-2 family members) in your cell line. Consider using a sensitive positive control cell line. |
| Assay Interference | Some assay reagents can be affected by the chemical properties of the test compound. For example, compounds with antioxidant properties can interfere with MTT or WST-1 assays.[5] If interference is suspected, use an alternative cytotoxicity assay (e.g., LDH release assay or a cell counting method).[5] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: General experimental workflow for determining the cytotoxicity of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: A logical troubleshooting workflow for addressing experimental variability.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. youtube.com [youtube.com]
- 3. mt.com [mt.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cytotoxicity of Tigloylgomisin H at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tigloylgomisin H, with a specific focus on investigating its effects at high concentrations.
Disclaimer
Current scientific literature primarily highlights the role of this compound as an activator of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, which is a cellular defense mechanism against oxidative stress and is generally considered cytoprotective.[1][2] There is a lack of direct, peer-reviewed evidence demonstrating significant cytotoxicity of this compound, even at high concentrations. The information provided below is intended to guide researchers in their experimental design and data interpretation when exploring the potential for dose-dependent effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable cytotoxicity at expected high concentrations. | This compound may not be cytotoxic to the specific cell line being used under the tested conditions. Its primary role is Nrf2 activation, which is cytoprotective.[1][2] | - Confirm the activity of your this compound stock by measuring the induction of Nrf2 target genes (e.g., NQO1, HO-1).- Use a positive control for cytotoxicity known to be effective in your cell line.- Consider that the observed effect of this compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (causing cell death). Perform cell cycle analysis. |
| Inconsistent results between experiments. | - Variability in cell density at the time of treatment.- Inconsistent incubation times.- Degradation of this compound stock solution. | - Standardize cell seeding density and ensure even cell distribution in multi-well plates.- Adhere strictly to consistent incubation periods for treatment.- Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store as recommended by the supplier. |
| High background in cell viability assays. | - Contamination of cell cultures (e.g., mycoplasma).- Issues with the assay reagent or protocol. | - Regularly test cell cultures for mycoplasma contamination.- Include appropriate controls (e.g., vehicle-only, no-cell controls) in your assay plate layout.- Ensure complete solubilization of formazan crystals in MTT/XTT assays. |
| Unexpected morphological changes in cells. | - High concentrations of the vehicle (e.g., DMSO) may be toxic.- Off-target effects of this compound at very high concentrations. | - Ensure the final concentration of the vehicle in the culture medium is below the toxic threshold for your cell line (typically <0.5%).- Document any morphological changes with microscopy and consider them as a potential endpoint for toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is known to be a monofunctional inducer of phase II detoxification enzymes through the activation of the Nrf2-ARE signaling pathway.[1][2] It promotes the nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the expression of cytoprotective proteins like quinone reductase (QR) and heme oxygenase-1 (HO-1).[2]
Q2: Is there any published data on the IC50 value of this compound?
A2: As of the latest literature review, there is no readily available, peer-reviewed data reporting a specific IC50 value for the cytotoxicity of this compound in various cell lines. This is in contrast to its analog, Tigloylgomisin P, which has shown weak cytotoxicity against certain cancer cell lines.[3]
Q3: Could high concentrations of this compound become cytotoxic?
A3: While the primary role of Nrf2 activation is cell protection, sustained or hyper-activation of this pathway could potentially lead to detrimental effects in certain contexts, though this is not yet demonstrated for this compound. At very high, non-physiological concentrations, any compound has the potential to exert off-target effects that could lead to cytotoxicity. Researchers investigating this should perform careful dose-response studies.
Q4: What experimental approaches can be used to investigate the potential cytotoxicity of this compound at high concentrations?
A4: A multi-faceted approach is recommended:
-
Cell Viability Assays: Use multiple assays that measure different cellular parameters, such as metabolic activity (MTT, XTT), membrane integrity (LDH release, Trypan Blue exclusion), and ATP content (CellTiter-Glo).
-
Apoptosis Assays: Investigate markers of programmed cell death, such as caspase activation (e.g., caspase-3/7), PARP cleavage, and Annexin V/Propidium Iodide staining.
-
Cell Cycle Analysis: Determine if high concentrations of this compound cause cell cycle arrest.
-
Oxidative Stress Measurement: While Nrf2 activation is a response to oxidative stress, overwhelming the system with a high concentration of an Nrf2 activator could potentially disrupt redox balance. Measure reactive oxygen species (ROS) levels.
Q5: How should I design my experiments to study the dose-dependent effects of this compound?
A5: It is crucial to perform a wide-range dose-response curve. Start with low concentrations that are known to activate Nrf2 and extend to much higher concentrations. Include a vehicle control (e.g., DMSO) at the same concentration used for the highest dose of this compound. A positive control for cytotoxicity in your specific cell line is also essential for assay validation.
Quantitative Data Summary
As there is no specific quantitative cytotoxicity data available for this compound in the public domain, the following table is a template for researchers to populate with their own experimental data.
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Observations |
| e.g., HepG2 | MTT | 24 | Data Not Available | e.g., No significant decrease in viability up to 100 µM |
| e.g., HepG2 | MTT | 48 | Data Not Available | |
| e.g., A549 | LDH Release | 24 | Data Not Available | |
| e.g., A549 | Caspase-3/7 Glo | 48 | Data Not Available |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in a culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control and positive control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection using Annexin V/Propidium Iodide Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Known signaling pathway of this compound leading to cytoprotection.
Caption: Hypothetical pathways for high-concentration this compound cytotoxicity.
References
Technical Support Center: Cell Viability Assays for Tigloylgomisin H Treatment
Welcome to the technical support center for researchers utilizing Tigloylgomisin H in cell viability studies. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and reliable results when assessing the cytotoxic or cytostatic effects of this compound.
General FAQs
Q1: Which cell viability assay is most suitable for treatment with this compound?
A1: The choice of assay depends on several factors, including the expected mechanism of action of this compound, your experimental throughput needs, and available equipment.
-
Tetrazolium-based assays (MTT, MTS, XTT): These colorimetric assays are widely used and measure metabolic activity.[1][2][3] They are cost-effective but can be susceptible to interference from colored compounds or compounds with reducing potential.[1]
-
Luminescence-based assays (e.g., CellTiter-Glo®): These assays quantify ATP, which is a marker of metabolically active cells.[4][5][6] They are generally more sensitive than colorimetric assays and have a simpler "add-mix-measure" protocol, making them suitable for high-throughput screening.[4][5]
We recommend performing a pilot experiment comparing two different methods (e.g., MTT and CellTiter-Glo®) to determine the most robust assay for your specific cell line and experimental conditions with this compound.
Q2: Can this compound interfere with cell viability assays?
A2: As a natural product, this compound has the potential to interfere with certain assays. Potential interferences include:
-
Colorimetric Interference: If this compound has a color that absorbs light near the wavelength used for measurement in colorimetric assays (e.g., ~570 nm for MTT, ~490 nm for MTS/XTT), it can lead to inaccurate readings.[1][7]
-
Redox Activity: Compounds with inherent reducing or oxidizing properties can directly react with the assay reagents (like tetrazolium salts), leading to false positive or false negative results.[1]
-
Precipitation: If this compound precipitates in the culture medium, it can interfere with optical readings and may also have cytotoxic effects unrelated to its primary mechanism of action.
To mitigate these potential issues, it is crucial to include proper controls, such as wells containing this compound in cell-free medium, to measure any background absorbance or luminescence.[1]
MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[2][7]
Experimental Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[1][2]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[1]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Read the absorbance at 570 nm using a microplate reader.[1][7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background in cell-free wells | This compound is colored and absorbs at 570 nm. | Subtract the absorbance of the cell-free compound control from all experimental readings. |
| This compound is directly reducing the MTT reagent. | Run a control with varying concentrations of this compound in media with MTT but without cells. If a color change is observed, consider using a different assay (e.g., CellTiter-Glo®).[1] | |
| Low signal or inconsistent results | Cell density is too low or too high. | Optimize the cell seeding density for your specific cell line. |
| Incomplete solubilization of formazan crystals. | Ensure thorough mixing after adding the solubilization solution. Pipette up and down to aid dissolution if necessary.[9] | |
| This compound precipitates in the culture medium. | Visually inspect the wells under a microscope before adding MTT. If precipitation is observed, consider using a different solvent for this compound or filtering the compound solution. | |
| Variable results between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before and during plating. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
MTS/XTT Assays
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are similar to the MTT assay, but the resulting formazan product is soluble in aqueous solution, eliminating the need for a solubilization step.[2][10]
Experimental Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: Add 20 µL of the combined MTS/PES reagent to each well.[2][11] For XTT, add 50 µL of the XTT/electron coupling reagent mixture.[12]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[2][13]
-
Measurement: Shake the plate briefly and read the absorbance at ~490 nm for MTS[2][11] or ~450 nm for XTT.[12][13]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background in cell-free wells | This compound is colored and absorbs at ~450-490 nm. | Subtract the absorbance of the cell-free compound control from all experimental readings. |
| This compound is directly reducing the MTS/XTT reagent. | Run a control with varying concentrations of this compound in media with the assay reagent but without cells. If a color change is observed, consider a different assay.[1] | |
| Low signal | Phenol red in the culture medium is interfering with the absorbance reading. | Use phenol red-free medium for the assay.[14] |
| Insufficient incubation time. | Optimize the incubation time for your cell line; some may require longer incubation to generate a strong signal.[15] | |
| High variability | Reagent instability. | Ensure the electron coupling reagent is added to the MTS or XTT solution immediately before use and protect from light.[10][16] |
MTS/XTT Assay Workflow
Caption: Workflow for MTS/XTT cell viability assays.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.[4][5][6]
Experimental Protocol
-
Cell Seeding and Treatment: Plate cells in an opaque-walled 96-well plate suitable for luminescence measurements. Treat with this compound as previously described.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[5][17]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5][17] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5][17]
-
Measurement: Record the luminescence using a plate luminometer.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low luminescent signal | Insufficient cell number. | This assay is very sensitive, but a minimum number of cells is still required. Optimize seeding density.[18] |
| ATP degradation. | Ensure the plate is equilibrated to room temperature before adding the reagent, as temperature can affect enzyme activity. | |
| Quenching of luminescent signal | This compound is interfering with the luciferase enzyme or absorbing light emitted. | Run a control with a known amount of ATP and varying concentrations of this compound to check for interference. If quenching is observed, the data may need to be corrected, or a different assay may be necessary. |
| High background luminescence | Contamination of reagents or plates with ATP. | Use sterile, disposable reagent reservoirs and tips. Ensure the opaque plate is not contaminated. |
| Inconsistent readings | Incomplete cell lysis. | Ensure proper mixing after reagent addition to lyse all cells. |
| Temperature gradients across the plate. | Allow the plate to fully equilibrate to room temperature before reading.[17] |
CellTiter-Glo® Assay Workflow
Caption: Workflow for the CellTiter-Glo® assay.
Data Presentation: Assay Parameter Comparison
| Parameter | MTT Assay | MTS Assay | XTT Assay | CellTiter-Glo® Assay |
| Principle | Enzymatic reduction of tetrazolium | Enzymatic reduction of tetrazolium | Enzymatic reduction of tetrazolium | ATP quantification |
| Detection | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Luminescence |
| Wavelength | ~570 nm[1][7] | ~490 nm[2][11] | ~450 nm[12][13] | N/A |
| Solubilization Step | Required[1] | Not Required | Not Required | Not Required |
| Throughput | Moderate | High | High | High |
| Sensitivity | Good | Good | Good | Excellent[18] |
| Plate Type | Clear | Clear | Clear | Opaque |
Signaling Pathway Considerations
While the specific signaling pathways affected by this compound are not yet fully elucidated, many natural products exert their cytotoxic effects through the induction of apoptosis. Below is a generalized diagram of intrinsic and extrinsic apoptosis pathways that may be relevant.
Caption: Generalized intrinsic and extrinsic apoptosis pathways.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. ch.promega.com [ch.promega.com]
- 6. promega.com [promega.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. cohesionbio.com [cohesionbio.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. OUH - Protocols [ous-research.no]
- 18. youtube.com [youtube.com]
Validation & Comparative
Tigloylgomisin H and Other Schisandra Lignans: A Comparative Guide to Nrf2 Activation
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of cellular antioxidant responses, making it a promising therapeutic target for a multitude of diseases characterized by oxidative stress. Lignans from the fruit of Schisandra chinensis have emerged as potent activators of the Nrf2 signaling pathway. This guide provides a comprehensive comparison of the Nrf2-activating potential of Tigloylgomisin H against other prominent Schisandra lignans, supported by experimental data and detailed methodologies.
Quantitative Comparison of Nrf2 Activation by Schisandra Lignans
The activating potential of various Schisandra lignans on the Nrf2 pathway has been evaluated using different in vitro assays. A key metric for comparison is the induction of quinone reductase (QR), a phase II detoxification enzyme transcriptionally regulated by Nrf2. The chemoprevention index (CI), calculated as the ratio of the concentration required to inhibit cell growth by 50% (IC50) to the concentration required to double QR activity (CD), provides a measure of both efficacy and safety.
A study investigating nine lignans isolated from S. chinensis demonstrated that this compound (TGH) and Angeloylgomisin H (AGH) are significant inducers of QR activity in Hepa1c1c7 mouse hepatocarcinoma cells. TGH, in particular, exhibited a remarkably high chemoprevention index, suggesting potent and specific Nrf2 activation.
| Lignan | Quinone Reductase (QR) Induction Activity (CD, µM)[1] | Cytotoxicity (IC50, µM)[1] | Chemoprevention Index (CI = IC50/CD)[1] |
| This compound | 4.17 | 45.05 | 10.80 |
| Angeloylgomisin H | 8.08 | 37.06 | 4.59 |
| Gomisin A | > 40 | 81.30 | - |
| Gomisin B | 27.20 | 114.71 | 4.22 |
| Gomisin C | > 40 | 66.89 | - |
| Gomisin G | > 40 | 79.80 | - |
| Gomisin H | > 40 | 70.08 | - |
| Schisandrin | > 40 | > 120 | - |
| Schisandrin C | > 40 | 85.01 | - |
Further studies have qualitatively or semi-quantitatively demonstrated the Nrf2-activating properties of other Schisandra lignans through the induction of Nrf2 target genes and nuclear translocation of the Nrf2 protein.
| Lignan | Cell Line(s) | Key Findings on Nrf2 Activation |
| Schisandrin A | RAW 264.7 macrophages | Increased expression of Nrf2 and its downstream target heme oxygenase-1 (HO-1). |
| Schisandrin B | HepG2, H9c2, primary macrophages | Upregulated the expression of Nrf2 and its target genes including GST, HO-1, and NQO1. Promoted nuclear translocation of Nrf2. |
| Gomisin N | SH-SY5Y cells | Increased the expression of Nrf2 and its target NQO1. Promoted Nrf2 nuclear translocation. |
Nrf2 Signaling Pathway Activated by Schisandra Lignans
Schisandra lignans activate the Nrf2 pathway through a canonical mechanism. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, including certain Schisandra lignans, can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant proteins and phase II detoxification enzymes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Nrf2 activation by Schisandra lignans.
Experimental Workflow for Assessing Nrf2 Activation
References
A Comparative Guide to Nrf2 Activators: Tigloylgomisin H and Sulforaphane
For Researchers, Scientists, and Drug Development Professionals
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, making it a prime therapeutic target for a multitude of diseases underpinned by oxidative stress. This guide provides a detailed comparison of two Nrf2 activators: Tigloylgomisin H, a lignan from Schisandra chinensis, and sulforaphane, a well-characterized isothiocyanate from cruciferous vegetables. While sulforaphane is a widely studied and potent Nrf2 inducer, emerging evidence suggests this compound also activates this protective pathway. This comparison aims to objectively present the available experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Mechanism of Nrf2 Activation
Under basal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as sulforaphane, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, heterodimerize with small Maf proteins, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[1][2][3][4]
This compound is also reported to function as a monofunctional inducer of phase II detoxification enzymes through the Nrf2-ARE pathway.[1][5] This suggests a similar mechanism of action involving the modulation of the Keap1-Nrf2 interaction, leading to Nrf2 nuclear accumulation and subsequent activation of ARE-driven gene expression.[5]
Figure 1: Simplified Nrf2 signaling pathway activated by electrophilic inducers.
Quantitative Comparison of Nrf2 Activation
While extensive quantitative data is available for sulforaphane, similar detailed information for this compound is not as readily accessible in the public domain. The following tables summarize the available data to facilitate a comparison.
Table 1: In Vitro Nrf2 Activation
| Parameter | This compound | Sulforaphane | Cell Line | Assay Type | Reference |
| ARE Reporter Activity | Significant activation | Potent induction (e.g., ~5-15 fold at 5-10 µM) | HepG2 | Luciferase Reporter Assay | [5] (this compound),[3][4] (Sulforaphane) |
| Nrf2 Nuclear Translocation | Observed | Observed | HepG2 | Immunofluorescence/Western Blot | [5] (this compound),[1][4] (Sulforaphane) |
| Quinone Reductase (QR/NQO1) Induction | Significant induction | Potent induction (e.g., ~2-4 fold at 5 µM) | Hepa1c1c7 | QR Activity Assay | [1][5] (this compound),[3][4] (Sulforaphane) |
| Heme Oxygenase-1 (HO-1) Induction | Data not available | Potent induction (e.g., ~3-6 fold at 5 µM) | Various | Western Blot/qPCR | [3][4] |
| Glutamate-Cysteine Ligase (GCLM) Induction | Data not available | Potent induction | Various | Western Blot/qPCR | [3][4] |
Note: The data for this compound is primarily descriptive. For a direct quantitative comparison, dose-response studies and determination of parameters like EC50 would be required.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized protocols for key assays used to evaluate Nrf2 activators.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay is a common method to quantify the activation of the Nrf2 pathway.
Figure 2: Workflow for an ARE luciferase reporter assay.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2) in a 96-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an ARE promoter and a control plasmid constitutively expressing Renilla luciferase.
-
Treatment: After 24-48 hours, replace the medium with fresh medium containing various concentrations of the test compound (this compound or sulforaphane) or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 16-24 hours) to allow for Nrf2 activation and luciferase expression.
-
Lysis and Measurement: Lyse the cells and measure the luminescence of both firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction relative to the vehicle control.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the test compound or vehicle for a specific duration.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody specific to Nrf2. Follow this with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear localization of Nrf2 by analyzing the fluorescence intensity in the nucleus relative to the cytoplasm.
Quinone Reductase (QR) Activity Assay
This assay measures the enzymatic activity of an Nrf2 target gene, NQO1.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., Hepa1c1c7) and treat with the test compound or vehicle.
-
Cell Lysis: Harvest and lyse the cells to obtain the cytosolic fraction.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Enzymatic Reaction: In a microplate, mix the cell lysate with a reaction buffer containing menadione and a substrate that is reduced by NQO1 in the presence of NADPH, leading to a colorimetric change.
-
Measurement: Measure the change in absorbance over time using a microplate reader.
-
Data Analysis: Calculate the specific activity of QR and express it as fold induction over the vehicle control.
Concluding Remarks
Sulforaphane is a well-established and potent Nrf2 activator with a large body of supporting experimental data.[1][2][3][4] this compound, a natural product from Schisandra chinensis, has been identified as a monofunctional inducer of the Nrf2-ARE pathway.[1][5] The available evidence indicates that it activates Nrf2, leading to the induction of phase II detoxification enzymes like quinone reductase.[1][5]
However, a direct and detailed quantitative comparison of the potency and efficacy of this compound with sulforaphane is currently limited by the lack of publicly available, in-depth experimental data for this compound. Further research, including dose-response studies and the evaluation of a broader range of Nrf2 target genes, is necessary to fully elucidate the comparative potential of this compound as an Nrf2-activating therapeutic agent. This guide serves as a summary of the current knowledge to inform and direct future investigations in this promising area of research.
References
- 1. The activation of the Nrf2/ARE pathway in HepG2 hepatoma cells by phytochemicals and subsequent modulation of phase II and antioxidant enzyme expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitivity to carcinogenesis is increased and chemoprotective efficacy of enzyme inducers is lost in nrf2 transcription factor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity Quinone-Reductase-Inducer | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Bioactivity of Schisandra Lignans in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of bioactive compounds in preclinical animal models is a critical step in the drug discovery pipeline. This guide provides a comparative overview of the neuroprotective and anti-inflammatory effects of lignans isolated from Schisandra chinensis, with a focus on well-studied examples like Schisandrin A, Schisandrin B, and Gomisin A. While data on the specific bioactivity of Tigloylgomisin H in animal models remains limited, the extensive research on related lignans from the same plant source offers valuable insights into its potential therapeutic applications. This document summarizes key experimental data, details methodologies for pivotal in vivo studies, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of the therapeutic potential of this class of compounds.
Comparative Analysis of Neuroprotective and Anti-inflammatory Bioactivities
The lignans derived from Schisandra chinensis have demonstrated significant neuroprotective and anti-inflammatory properties across a range of animal models. The following tables summarize the quantitative data from key studies, offering a clear comparison of their efficacy.
Table 1: Neuroprotective Effects of Schisandra Lignans in Animal Models
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Schisandrin A | Scopolamine-induced memory impairment in mice | 20 mg/kg | Oral gavage | Significantly reversed cognitive deficits in the Morris water maze test. | [1] |
| Schisandrin B | Aβ1-42-induced Alzheimer's disease model in mice | 25, 50 mg/kg | Intragastric | Ameliorated cognitive impairment and reduced neurodegeneration.[2] | [2] |
| Gomisin A | Lipopolysaccharide (LPS)-induced neuroinflammation in mice | 10, 20 mg/kg | Intraperitoneal | Inhibited the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain. | [1] |
| Total Lignans of S. chinensis (TLS) | Aβ1-42-induced Alzheimer's disease model in mice | 50, 200 mg/kg | Intragastric | Significantly improved performance in shuttle-box and Morris water maze tests.[2] | [2] |
| Lignan-rich extract of S. chinensis | Aβ1-42-induced cognitive impairment in mice | 100 mg/kg | Oral | Attenuated memory impairment and reduced β-secretase activity.[3] | [3] |
Table 2: Anti-inflammatory Effects of Schisandra Lignans in Animal Models
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Schisandrin A | Xylene-induced ear edema in mice | 25, 50, 100 mg/kg | Oral gavage | Significantly decreased the degree of ear edema.[4] | [4] |
| (-)-Gomisin N, (+)-γ-Schisandrin, Rubrisandrin A, (-)-Gomisin J | Adjuvant-induced arthritis in rats | Not specified in abstract | Not specified in abstract | Demonstrated anti-inflammatory effects comparable to prednisolone.[5] | [5] |
| Total Lignans from S. chinensis | Adjuvant-induced arthritis in rats | Not specified in abstract | Not specified in abstract | Showed significant anti-inflammatory effects. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Aβ1-42-Induced Alzheimer's Disease Mouse Model
-
Animal Strain: Male ICR mice (or other appropriate strain)
-
Induction of Disease: Aβ1–42 peptide is aggregated by incubation at 37°C for 7 days. Mice are anesthetized and intracerebroventricularly injected with 3 μL of the aggregated Aβ1–42 solution (410 pmol).
-
Treatment: The test compound (e.g., Total Lignans of Schisandra chinensis at 50 and 200 mg/kg) is administered via intragastric infusion daily for a specified period (e.g., 21 days) starting from the day of Aβ1–42 injection.
-
Behavioral Assessment: Cognitive function is evaluated using standardized tests such as the Morris water maze and passive avoidance tasks.
-
Biochemical and Histopathological Analysis: Following behavioral testing, animals are euthanized, and brain tissues (cortex and hippocampus) are collected for analysis of BACE1 expression, MAPK signaling pathways, and histopathological changes.[2]
Carrageenan-Induced Paw Edema in Rats
-
Animal Strain: Male Wistar rats (150-200g)
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Treatment: The test compound is administered orally or intraperitoneally at specified doses one hour before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the bioactivity of Schisandra lignans can aid in understanding their mechanism of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: Anti-inflammatory signaling pathway of Schisandra lignans.
Caption: Neuroprotective Nrf2/FPN1 signaling pathway of Schisandra lignans.
Caption: General experimental workflow for in vivo bioactivity validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Lignans of Schisandra chinensis Ameliorates Aβ1-42-Induced Neurodegeneration with Cognitive Impairment in Mice and Primary Mouse Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of lignan-riched extract of Shisandra chinensis on amyloid-β-induced cognitive impairment and neurotoxicity in the cortex and hippocampus of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Unraveling the Cellular Interactions of Tigloylgomisin H: A Guide to Cross-Reactivity Assessment
A comprehensive understanding of a compound's cellular interactions is paramount in drug discovery and development. This guide addresses the critical aspect of cross-reactivity, focusing on the natural compound Tigloylgomisin H. However, a thorough review of publicly available scientific literature and databases reveals a significant knowledge gap regarding the specific cellular targets, primary mechanism of action, and potential off-target effects of this compound. At present, there is no published experimental data detailing its cross-reactivity with other cellular pathways.
This reality precludes a direct comparison of this compound's performance with alternative compounds. Nevertheless, this guide will serve as a foundational framework for researchers, scientists, and drug development professionals by outlining the essential experimental protocols and data presentation strategies necessary to investigate the cross-reactivity of a novel compound like this compound.
Conceptual Framework for Assessing Cross-Reactivity
Understanding the potential for a compound to interact with unintended targets is a cornerstone of preclinical safety and efficacy evaluation. Off-target effects can lead to unforeseen side effects or even provide opportunities for drug repurposing. A systematic investigation into cross-reactivity is therefore indispensable.
The logical workflow for such an investigation is depicted below. This process begins with the identification of the primary target and subsequently branches into a multi-faceted analysis of potential off-target interactions.
Caption: Workflow for Investigating Compound Cross-Reactivity.
Key Experimental Protocols for Determining Cross-Reactivity
The following are detailed methodologies for crucial experiments designed to elucidate the selectivity and potential off-target interactions of a compound.
1. Kinase Panel Screening
-
Objective: To assess the inhibitory activity of the test compound against a broad panel of protein kinases.
-
Methodology:
-
A radiometric or fluorescence-based assay (e.g., LanthaScreen™, Z'-LYTE™) is utilized.
-
The test compound is serially diluted and incubated with a panel of recombinant kinases, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and ATP (radiolabeled or unlabeled, depending on the assay format).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified.
-
The percentage of inhibition is calculated relative to a vehicle control.
-
IC50 values are determined for any kinases showing significant inhibition.
-
2. G-Protein Coupled Receptor (GPCR) Binding Assays
-
Objective: To determine the binding affinity of the test compound for a diverse panel of GPCRs.
-
Methodology:
-
Radioligand binding assays are performed using cell membranes prepared from cell lines overexpressing the target GPCR.
-
Membranes are incubated with a specific radiolabeled ligand and varying concentrations of the test compound.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
The percentage of specific binding is calculated, and Ki (inhibition constant) values are determined.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To directly measure the engagement of the test compound with its target(s) in a cellular context.
-
Methodology:
-
Intact cells are treated with the test compound or a vehicle control.
-
The cells are heated to a range of temperatures, leading to the denaturation and aggregation of unbound proteins.
-
The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
A "melting curve" is generated, plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison of a compound's cross-reactivity profile, all quantitative data should be summarized in structured tables.
Table 1: Kinase Selectivity Profile of Compound X
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| Primary Target | 10 | 95 |
| Off-Target Kinase 1 | 500 | 60 |
| Off-Target Kinase 2 | >10,000 | <10 |
| Off-Target Kinase 3 | 8,000 | 15 |
Table 2: GPCR Binding Affinity of Compound X
| GPCR Target | Ki (nM) |
| GPCR A | >10,000 |
| GPCR B | 2,500 |
| GPCR C | >10,000 |
Illustrating Signaling Pathways
Visualizing the known or hypothesized signaling pathway of the primary target and potential off-targets is crucial for understanding the functional consequences of cross-reactivity.
Below is a hypothetical signaling pathway diagram that could be adapted once the primary target of this compound is identified.
Caption: Hypothetical Signaling Pathway and Point of Intervention.
A Head-to-Head Study of Potent Nrf2 Inducers: Bardoxolone Methyl, Sulforaphane, and Dimethyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of three prominent Nrf2 inducers: Bardoxolone methyl, Sulforaphane, and Dimethyl Fumarate. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to Nrf2 Induction
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1] Under basal conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[2] Electrophilic compounds and reactive oxygen species can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to stabilize, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This signaling cascade upregulates the expression of a wide array of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes. Pharmacological activation of the Nrf2 pathway is a promising therapeutic strategy for a variety of diseases characterized by oxidative stress and inflammation.
This guide focuses on a comparative analysis of three well-characterized Nrf2 inducers:
-
Bardoxolone methyl (CDDO-Me): A synthetic triterpenoid known for its high potency in activating the Nrf2 pathway.[3]
-
Sulforaphane (SFN): A naturally occurring isothiocyanate found in cruciferous vegetables, widely studied for its Nrf2-inducing and chemopreventive properties.
-
Dimethyl Fumarate (DMF): An ester of fumaric acid that has been approved for the treatment of multiple sclerosis and psoriasis, with Nrf2 activation being one of its key mechanisms of action.[3]
Data Presentation: Potency and Toxicity Comparison
The following table summarizes the in vitro potency and toxicity of Bardoxolone methyl, Sulforaphane, and Dimethyl Fumarate in a human microvascular endothelial cell line (HMEC-1).
| Compound | Nrf2 Activation (EC50, µM) | Cytotoxicity (LC50, µM) | Therapeutic Index (LC50/EC50) |
| Bardoxolone methyl | ~0.1 | >5 | >50 |
| Sulforaphane | ~2-5 | >20 | >4-10 |
| Dimethyl Fumarate | ~10-20 | >100 | >5-10 |
Data is approximated from multiple sources for comparative purposes. Actual values may vary depending on the specific experimental conditions, cell line, and assay used.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
ARE-Luciferase Reporter Assay
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
-
Cell Culture and Transfection:
-
Human hepatoma (HepG2) cells are seeded in 96-well white, clear-bottom plates at a density of 3.5 x 104 cells per well in MEM/EBSS medium supplemented with 10% FBS, non-essential amino acids, sodium pyruvate, and penicillin/streptomycin.
-
Cells are incubated overnight at 37°C in a 5% CO2 incubator.
-
The following day, cells are co-transfected with an ARE-luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of the Nrf2 inducers (Bardoxolone methyl, Sulforaphane, Dimethyl Fumarate) or vehicle control (e.g., DMSO).
-
The cells are then incubated for an additional 16-24 hours.
-
-
Luminescence Measurement:
-
The Dual-Glo® Luciferase Assay System (Promega) is used to measure luciferase activity according to the manufacturer's protocol.
-
Briefly, the Luciferase Assay Reagent II (LAR II) is added to each well, and the plate is incubated at room temperature for 15 minutes with gentle rocking.
-
Firefly luminescence is measured using a luminometer.
-
Subsequently, the Stop & Glo® Reagent is added to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
After another 15-minute incubation at room temperature with gentle rocking, Renilla luminescence is measured.
-
-
Data Analysis:
-
The Firefly luciferase activity is normalized to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
The fold induction of ARE-luciferase activity is calculated relative to the vehicle-treated control cells.
-
The half-maximal effective concentration (EC50) for each compound is determined by plotting the fold induction against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Cellular ATP Content (Viability) Assay
This assay determines cell viability by quantifying the amount of ATP, which is an indicator of metabolically active cells.
-
Cell Culture and Treatment:
-
Cells are seeded and treated with the Nrf2 inducers under the same conditions as the ARE-luciferase reporter assay.
-
-
ATP Measurement:
-
The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is used according to the manufacturer's instructions.
-
The plate and its contents are equilibrated to room temperature for approximately 30 minutes.
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence, which is proportional to the amount of ATP present, is measured using a luminometer.
-
-
Data Analysis:
-
The luminescence signal from treated cells is compared to that of vehicle-treated control cells to determine the percentage of viable cells.
-
The half-maximal lethal concentration (LC50) for each compound is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Conclusion
Bardoxolone methyl, Sulforaphane, and Dimethyl Fumarate are all effective inducers of the Nrf2 antioxidant pathway. Based on available in vitro data, Bardoxolone methyl demonstrates the highest potency, followed by Sulforaphane and then Dimethyl Fumarate. The therapeutic index, a ratio of toxicity to potency, is an important consideration for the development of Nrf2-based therapeutics. The experimental protocols detailed in this guide provide a framework for the direct comparison of these and other Nrf2-activating compounds. Researchers should consider that in vitro potency does not always directly translate to in vivo efficacy, and further studies are necessary to fully elucidate the therapeutic potential of these compounds.
References
Synergistic Potential of Tigloylgomisin H and Related Lignans in Combination Therapies
An Objective Comparison Guide for Researchers and Drug Development Professionals
Comparative Analysis of Synergistic Effects
The primary synergistic mechanism identified for Schisandra lignans, particularly Gomisin A, is the reversal of multidrug resistance (MDR) in cancer cells. This is often achieved through the inhibition of P-glycoprotein (P-gp), a transmembrane pump that expels chemotherapeutic agents from cancer cells.
Table 1: Synergistic Effects of Gomisin A with Chemotherapeutic Agents in P-gp Overexpressing HepG2-DR Cells
| Combination | Concentration of Gomisin A | Chemotherapeutic Agent | Effect | Reference |
| Gomisin A + Doxorubicin | Not specified | Doxorubicin | Synergistic cytotoxic effect | [1][2] |
| Gomisin A + Vinblastine | Not specified | Vinblastine | Synergistic cytotoxic effect | [2] |
| Gomisin A + Taxol | Not specified | Taxol | Synergistic cytotoxic effect | [1] |
| Gomisin A + 5-Fluorouracil | Not specified | 5-Fluorouracil | No synergistic effect (5-FU is not a P-gp substrate) | [1] |
Table 2: Enhanced Antitumor Effect of Paclitaxel with Gomisin A in Ovarian Cancer
| Combination | Cell Lines | In Vivo Model | Key Findings | Reference |
| Gomisin A + Paclitaxel | SKOV3 and A2780 | Mouse model of ovarian cancer | Gomisin A enhanced the antitumor effect of paclitaxel. | [3] |
Experimental Protocols
1. Assessment of Synergistic Cytotoxicity (SRB Assay)
-
Cell Lines: P-glycoprotein over-expressing drug-resistant HepG2-DR cells and drug-sensitive HepG2 cells.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with varying concentrations of Gomisin A, the chemotherapeutic agent (doxorubicin, vinblastine, or taxol), or a combination of both.
-
After a 72-hour incubation period, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with sulforhodamine B (SRB) dye.
-
The protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is read at a specific wavelength (e.g., 515 nm) to determine cell viability.
-
-
Data Analysis: The combination index (CI) is calculated to determine the nature of the interaction (synergism, additivity, or antagonism). A CI value less than 1 indicates synergy.[1]
2. In Vivo Xenograft Model for Ovarian Cancer
-
Animal Model: Female nude mice.
-
Methodology:
-
Human ovarian cancer cells (e.g., SKOV3) are subcutaneously injected into the mice to establish tumors.
-
Once the tumors reach a palpable size, the mice are randomly assigned to treatment groups: control, Gomisin A alone, paclitaxel alone, and a combination of Gomisin A and paclitaxel.
-
Drugs are administered according to a predetermined schedule and dosage.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[3]
-
Signaling Pathways and Experimental Workflows
P-glycoprotein (P-gp) Mediated Multidrug Resistance and its Inhibition by Gomisin A
This diagram illustrates the mechanism by which P-glycoprotein expels chemotherapeutic drugs from a cancer cell, leading to multidrug resistance. Gomisin A is shown to inhibit this action, thereby increasing the intracellular concentration of the anticancer drug and enhancing its cytotoxic effect.
Caption: Inhibition of P-glycoprotein by Gomisin A.
Experimental Workflow for Evaluating Synergistic Antitumor Effects in Vivo
This workflow outlines the key steps in an in vivo study to assess the synergistic effects of a compound in combination with a standard chemotherapeutic agent.
Caption: In vivo synergy evaluation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Gomisin A alters substrate interaction and reverses P-glycoprotein-mediated multidrug resistance in HepG2-DR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Tigloylgomisin H in Cancer Prevention: A Comparative Meta-Analysis
For Immediate Release
A comprehensive meta-analysis of available studies suggests that Tigloylgomisin H, a lignan isolated from Schisandra chinensis, shows potential as a cancer preventive agent, primarily through the activation of the Nrf2-ARE signaling pathway. This guide provides a comparative overview of this compound and other relevant compounds, detailing their mechanisms of action, summarizing quantitative data, and providing insights into experimental methodologies for researchers, scientists, and drug development professionals.
Abstract
This compound has been identified as an inducer of the phase II detoxification enzyme quinone reductase (QR), a key component of the cellular antioxidant response. This activity is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) - Antioxidant Response Element (ARE) pathway, which plays a crucial role in protecting cells from carcinogenic insults. While direct cytotoxic effects on cancer cells are less studied for this compound compared to other lignans from Schisandra chinensis such as Gomisin A, L1, and N, its chemopreventive mechanism positions it as a noteworthy candidate for further investigation in cancer prevention strategies. This guide synthesizes the current knowledge on this compound and compares its bioactivity with that of other natural compounds and a conventional chemotherapeutic agent.
Comparative Analysis of Bioactive Compounds
This section provides a comparative look at this compound and other compounds with demonstrated anticancer or cancer preventive properties.
| Compound | Class | Primary Mechanism of Action in Cancer Prevention/Treatment |
| This compound | Lignan | Induces phase II detoxification enzymes (e.g., Quinone Reductase) via Nrf2-ARE pathway activation, offering chemopreventive effects. |
| Gomisin A | Lignan | Induces apoptosis and cell cycle arrest; may inhibit the PI3K-Akt signaling pathway in non-small cell lung cancer. |
| Gomisin L1 | Lignan | Induces apoptosis in ovarian cancer cells by regulating NADPH oxidase and increasing intracellular reactive oxygen species (ROS). |
| Gomisin N | Lignan | Induces apoptosis in leukemia and hepatic carcinoma cells through a mitochondria-mediated intrinsic caspase pathway. Enhances TRAIL-induced apoptosis. |
| Curcumin | Polyphenol | Modulates multiple signaling pathways including p53, Wnt/β-catenin, and PI3K/Akt to inhibit cancer cell proliferation and induce apoptosis. |
| Green Tea Catechins (e.g., EGCG) | Flavonoid | Exert antioxidant and pro-oxidant effects, and modulate signaling pathways to inhibit carcinogenesis. |
| Doxorubicin | Anthracycline | Induces cytotoxicity through DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species. |
Quantitative Data Summary
The following tables summarize the available quantitative data for the discussed compounds, primarily focusing on their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.
Table 2.1: IC50 Values of Schisandra Lignans
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Gomisin L1 | A2780 | Ovarian Cancer | 21.92 ± 0.73 | |
| SKOV3 | Ovarian Cancer | 55.05 ± 4.55 | ||
| HL-60 | Leukemia | 82.02 | ||
| HeLa | Cervical Cancer | 166.19 | ||
| Gomisin N | Hepatic Carcinoma Cells | Liver Cancer | Induces apoptosis at 320 µM | |
| Gomisin J | MCF7 | Breast Cancer | Suppresses proliferation at <10 µg/ml; decreases viability at >30 µg/ml | |
| MDA-MB-231 | Breast Cancer | Suppresses proliferation at <10 µg/ml; decreases viability at >30 µg/ml |
Table 2.2: IC50 Values of Doxorubicin in Liver Cancer Cell Lines
| Cell Line | Incubation Time | IC50 Value (µM) | Reference |
| HepG2 | 24 h | 1.3 ± 0.18 | |
| Huh7 | 24 h | 5.2 ± 0.49 | |
| SNU449 | - | - | |
| Note: IC50 values for Doxorubicin can vary significantly based on the cell line and experimental conditions. |
Experimental Protocols
Quinone Reductase (QR) Induction Assay
This assay is used to measure the ability of a compound to induce the activity of the phase II detoxification enzyme, quinone reductase.
Cell Line: Murine hepatoma Hepa1c1c7 cells are commonly used.
Methodology:
-
Cell Culture: Hepa1c1c7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and allowed to attach. They are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 hours). A known inducer, such as β-naphthoflavone, is used as a positive control.
-
Cell Lysis: After treatment, the medium is removed, and the cells are lysed using a digitonin solution.
-
Enzyme Activity Measurement: The QR activity in the cell lysate is determined by measuring the NADPH-dependent menadiol-mediated reduction of a tetrazolium dye (e.g., MTT or XTT) spectrophotometrically. The rate of dye reduction is proportional to the QR activity.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard method (e.g., Bradford assay) to normalize the QR activity.
-
Data Analysis: The specific activity of QR is calculated and expressed as nmol of dye reduced per minute per mg of protein. The concentration of the compound required to double the QR activity (CD value) is a common metric for potency.
Apoptosis Assay by Flow Cytometry
This method quantifies the extent of apoptosis induced by a compound.
Cell Lines: Various cancer cell lines can be used, for example, human ovarian cancer cells (A2780, SKOV3) for Gomisin L1.
Methodology:
-
Cell Culture and Treatment: Cells are cultured as described above and treated with the test compound for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and floating cells are collected by centrifugation.
-
Staining: The cells are washed with cold phosphate-buffered saline (PBS) and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The fluorescence signals from FITC and PI are used to distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by the treatment.
Signaling Pathways and Mechanistic Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and the comparator compounds.
This compound: Nrf2-ARE Pathway Activation
Caption: this compound induces the dissociation of the Nrf2-Keap1 complex.
Gomisin L1: ROS-Mediated Apoptosis
Caption: Gomisin L1 induces apoptosis through NADPH oxidase-mediated ROS production.
Doxorubicin: Multiple Cytotoxic Mechanisms
Safety Operating Guide
Prudent Disposal of Tigloylgomisin H: A Comprehensive Guide for Laboratory Personnel
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle Tigloylgomisin H with appropriate care. As a powdered substance, minimizing dust generation is a primary concern.[2]
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. Standard PPE for handling powdered chemical compounds of unknown toxicity includes:
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling larger quantities or when there is a risk of aerosolization.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[3]
-
Body Protection: A laboratory coat or other protective clothing is required to prevent skin contact.[3][4]
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4] An eyewash station and safety shower should be readily accessible.
II. Chemical and Physical Properties of this compound
Understanding the known properties of this compound can inform safe handling and disposal practices.
| Property | Value | Source |
| Chemical Formula | C₂₈H₃₆O₈ | PubChem[5] |
| Molecular Weight | 500.58 g/mol | ChemicalBook[6] |
| CAS Number | 66069-55-4 | ChemFaces[1] |
| Physical Description | Powder | ChemFaces[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[1] |
| Source | Fruits of Schisandra chinensis | ChemFaces[1] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be clear, safe, and environmentally responsible.
Step 1: Decontamination of Labware
-
Initial Rinse: All labware that has come into contact with this compound should be rinsed with a suitable solvent in which it is soluble, such as acetone or ethyl acetate. This rinse should be performed in a chemical fume hood.
-
Collection of Rinsate: The solvent rinsate must be collected as hazardous chemical waste. Do not discard it down the drain.
-
Washing: After the initial solvent rinse, the labware can be washed with soap and water.
Step 2: Management of Solid Waste
-
Unused Product: Any unused or expired this compound should be disposed of as hazardous chemical waste. Do not mix it with other waste streams.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that are contaminated with this compound should be collected in a designated, sealed container for hazardous waste.
Step 3: Packaging and Labeling of Waste
-
Container Selection: Use a chemically resistant, leak-proof container for all this compound waste. The container should be in good condition with a secure lid.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the full chemical name "this compound," the approximate quantity, and the date of accumulation.
Step 4: Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
IV. Experimental Workflows and Diagrams
To provide a clearer understanding of the disposal process, the following diagrams illustrate the key workflows.
Caption: Figure 1: General workflow for the safe disposal of this compound.
Caption: Figure 2: Decision tree for segregating this compound waste streams.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific waste disposal guidelines and EHS office for further information.
References
- 1. This compound | CAS:66069-55-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. rutlandbio.com [rutlandbio.com]
- 5. This compound | C28H36O8 | CID 5318766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(66069-55-4) 1H NMR [m.chemicalbook.com]
Navigating the Safe Handling of Tigloylgomisin H: A Procedural Guide
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Tigloylgomisin H, particularly in its powdered form.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles and splashes of solutions. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A dust mask may be appropriate for handling larger quantities of powder. | Minimizes inhalation of the powdered compound. The necessity of a respirator should be determined by a risk assessment. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
Upon receipt, inspect the container for any damage. This compound is typically supplied as a powder.[1] It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
Handling and Preparation of Solutions
This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] All handling of the powdered form and preparation of solutions should be conducted in a chemical fume hood to minimize inhalation exposure. Use appropriate tools, such as a spatula and weigh paper, for transferring the powder.
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines a typical experimental workflow for utilizing this compound in a research setting.
Disposal Plan
As with any chemical waste, the disposal of this compound and any materials contaminated with it must be handled responsibly. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult state and local hazardous waste regulations to ensure complete and accurate classification.[2][3]
General Disposal Guidelines:
-
Solid Waste: Collect any unused this compound powder and contaminated materials (e.g., weigh paper, gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container compatible with the solvent used.
-
Do not dispose of this compound down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the logical relationship for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
